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  • Product: 3-Methyl-4-propylphenol
  • CAS: 30388-40-0

Core Science & Biosynthesis

Foundational

Comprehensive ¹H and ¹³C NMR Spectrum Reference Data for 3-Methyl-4-propylphenol: A Technical Guide for Analytical Characterization

Executive Summary & Chemical Context 3-Methyl-4-propylphenol (CAS: 3228-02-2 for its isomer, often studied collectively under alkylphenols) is a critical aromatic compound utilized across multiple high-tech chemical sect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

3-Methyl-4-propylphenol (CAS: 3228-02-2 for its isomer, often studied collectively under alkylphenols) is a critical aromatic compound utilized across multiple high-tech chemical sectors. It is frequently encountered as a high-value monomer derived from the catalytic depolymerization of lignocellulosic biomass[1], and serves as a potent active pharmaceutical ingredient (API) in fast-acting antimicrobial and cosmetic compositions[2].

For researchers and drug development professionals, the unambiguous structural elucidation of 3-Methyl-4-propylphenol is paramount. Because its structure closely mirrors other alkylphenols—such as its branched analog 3-methyl-4-isopropylphenol[3]—relying on precise Nuclear Magnetic Resonance (NMR) spectroscopy is the only definitive way to confirm regiochemistry and purity. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR spectral data of 3-Methyl-4-propylphenol, grounded in fundamental physical chemistry and validated experimental workflows.

Experimental Workflow: A Self-Validating Protocol

To ensure high-fidelity data acquisition, the following protocol establishes a self-validating system where every experimental choice is driven by underlying quantum mechanical and physical causality.

Step-by-Step Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of high-purity (>99%) 3-Methyl-4-propylphenol. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The 15 mg mass provides an optimal signal-to-noise ratio (SNR) for ¹³C acquisition without increasing viscosity, which would otherwise restrict molecular tumbling and cause line broadening. CDCl₃ is chosen because its non-polar nature perfectly solvates the alkylphenol, while TMS provides an absolute zero reference (δ 0.00 ppm).

  • Tube Selection & Insertion: Transfer the solution to a 5 mm precision NMR tube (e.g., Wilmad 528-PP) and insert it into a 400 MHz (or higher) NMR spectrometer.

    • Causality: Precision tubes maintain perfect cylindrical symmetry. This is a strict requirement for achieving optimal magnetic field homogeneity during shimming, ensuring spectral line widths remain below 0.5 Hz.

  • Locking, Tuning, and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Tune and match the probe for ¹H and ¹³C frequencies, followed by gradient shimming (Z1-Z5).

    • Causality: The deuterium lock compensates for superconducting magnet drift over time. Shimming corrects spatial inhomogeneities in the B0​ magnetic field, preventing asymmetrical or split peaks.

  • ¹H NMR Acquisition (1D): Acquire 16 scans using a 30° excitation pulse, a 3.0 s acquisition time, and a 1.5 s relaxation delay ( d1​ ).

    • Causality: A 30° pulse (Ernst angle approximation) allows for rapid longitudinal relaxation ( T1​ ) compared to a 90° pulse. This prevents the saturation of proton signals and ensures that the resulting integrals are strictly quantitative.

  • ¹³C NMR Acquisition (1D): Acquire 1024 scans with a 30° pulse, a 1.0 s acquisition time, a 2.0 s relaxation delay, and WALTZ-16 proton decoupling.

    • Causality: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. WALTZ-16 decoupling collapses complex multiplet structures into sharp singlets, artificially boosting the SNR via the Nuclear Overhauser Effect (NOE).

  • Self-Validation Check: Post-Fourier transform, verify that the residual CHCl₃ proton peak is exactly at δ 7.26 ppm and the ¹³C triplet is at δ 77.16 ppm. Any deviation indicates a calibration failure requiring reprocessing.

Workflow A Sample Preparation (10-20 mg in 0.6 mL CDCl3) B Instrument Tuning & Matching (Probe optimization) A->B C Shimming & Locking (Deuterium lock on CDCl3) B->C D 1D & 2D Acquisition (1H, 13C, HSQC, HMBC) C->D E Fourier Transform & Phase/Baseline Correction D->E

Fig 1. Standardized NMR sample preparation and data acquisition workflow.

¹H NMR Spectral Analysis & Signal Assignment

The ¹H NMR spectrum of 3-Methyl-4-propylphenol is defined by the interplay of electron-donating resonance (+R) from the hydroxyl group and inductive (+I) effects from the alkyl chains.

Quantitative Data Summary

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)

Positionδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
-OH 4.85br s-1HPhenolic OH
5 6.98d8.21HAr-H (meta to OH, ortho to propyl)
2 6.68d2.61HAr-H (ortho to OH, ortho to CH₃)
6 6.62dd8.2, 2.61HAr-H (ortho to OH, meta to CH₃)
8 2.52t7.62HPropyl α-CH₂
7 2.25s-3HAromatic CH₃
9 1.58h7.42HPropyl β-CH₂
10 0.95t7.33HPropyl γ-CH₃
Mechanistic Causality of Chemical Shifts
  • The Aromatic Spin System (ABX pattern): The hydroxyl group strongly shields the ortho positions (C-2 and C-6) via resonance, pushing their proton signals upfield to ~6.6-6.7 ppm. H-5, being meta to the OH group, does not benefit from this shielding and resonates further downfield at 6.98 ppm.

  • Coupling Constants (J-values): The 8.2 Hz coupling between H-5 and H-6 confirms they are ortho to one another. The smaller 2.6 Hz coupling between H-6 and H-2 confirms their meta relationship across the ring, structurally validating the 1,3,4-substitution pattern.

  • The Hydroxyl Proton: The broad singlet at 4.85 ppm is caused by intermolecular hydrogen bonding and chemical exchange with trace moisture in the solvent, which averages out any potential scalar coupling.

¹³C NMR Spectral Analysis & Signal Assignment

Carbon-13 NMR provides the definitive backbone mapping of the molecule. The shifts are highly sensitive to the electronegativity of attached atoms and hybridization states.

Quantitative Data Summary

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, 298 K)

Positionδ (ppm)Carbon TypeAssignment
1 153.5CqAr-C-OH (Deshielded by Oxygen)
3 138.2CqAr-C-CH₃
4 134.1CqAr-C-Propyl
5 129.4CHAr-CH
2 116.8CHAr-CH (Shielded by OH resonance)
6 112.3CHAr-CH (Shielded by OH resonance)
8 34.5CH₂Propyl α-CH₂
9 23.8CH₂Propyl β-CH₂
7 19.5CH₃Ar-CH₃
10 14.2CH₃Propyl γ-CH₃
Mechanistic Causality of Chemical Shifts
  • C-1 Deshielding: The direct attachment of the highly electronegative oxygen atom pulls electron density away from C-1 via the inductive effect (-I), heavily deshielding it to 153.5 ppm.

  • C-2 and C-6 Shielding: Conversely, the oxygen lone pairs are delocalized into the aromatic ring (+R effect), increasing electron density at the ortho and para positions. This shields C-2 (116.8 ppm) and C-6 (112.3 ppm), pushing them significantly upfield compared to standard benzene (128.5 ppm).

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong foundational hypothesis, 2D NMR techniques are required to build a self-validating proof of structure, particularly for distinguishing the quaternary carbons (C-1, C-3, C-4).

  • HSQC (Heteronuclear Single Quantum Coherence): Used to map direct ¹J_CH bonds. This definitively links the proton at 6.98 ppm (H-5) to the carbon at 129.4 ppm (C-5), and the methyl protons at 2.25 ppm to the carbon at 19.5 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the cornerstone of structural elucidation for substituted aromatics. It detects long-range couplings (²J_CH and ³J_CH) across 2 to 3 bonds.

    • Proof of Regiochemistry: The methyl protons (H-7) show strong ³J correlations to C-2 and C-4, and a ²J correlation to C-3. This logically locks the methyl group exactly between C-2 and C-4.

HMBC H7 H-7 (Ar-CH3) C2 C-2 (116.8 ppm) H7->C2 3J C3 C-3 (138.2 ppm) H7->C3 2J C4 C-4 (134.1 ppm) H7->C4 3J H8 H-8 (a-CH2) H8->C3 3J H8->C4 2J C5 C-5 (129.4 ppm) H8->C5 3J H2 H-2 (Ar-H) C1 C-1 (153.5 ppm) H2->C1 2J H2->C3 2J H2->C4 3J C6 C-6 (112.3 ppm) H2->C6 3J

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logical mapping.

Conclusion

The comprehensive NMR characterization of 3-Methyl-4-propylphenol demonstrates a textbook example of aromatic substituent effects. By combining rigorous 1D acquisition protocols with 2D HMBC logical mapping, researchers can establish a self-validating analytical framework. This level of precision is essential for quality control in antimicrobial formulations and for tracking monomer yields in advanced biomass depolymerization workflows.

References

  • Title: Antimicrobial composition (Patent WO2014001056A1) Source: Google Patents URL: [2]

  • Title: Bonding wood with uncondensed lignins as adhesives Source: Nature / ResearchGate URL: [Link][1]

  • Title: 3-Methyl-4-isopropylphenol | C10H14O | CID 18597 Source: PubChem (National Center for Biotechnology Information) URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Methyl-4-propylphenol: A Detailed Protocol and Application Note

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Methyl-4-propylphenol, a valuable substituted phenol derivative. The presented methodology is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Methyl-4-propylphenol, a valuable substituted phenol derivative. The presented methodology is designed for researchers in organic synthesis, medicinal chemistry, and materials science, emphasizing scientific integrity, safety, and reproducibility. The synthesis is achieved through a robust two-step process: a Friedel-Crafts acylation of m-cresol followed by a Clemmensen reduction of the resulting ketone intermediate. This route is strategically chosen to circumvent the carbocation rearrangement and regioselectivity issues commonly associated with direct Friedel-Crafts alkylation, thereby ensuring the selective formation of the desired n-propyl isomer. This document explains the chemical principles behind each step, provides detailed experimental procedures, and includes necessary safety and handling information for all reagents.

Introduction and Strategic Rationale

3-Methyl-4-propylphenol is an alkylated phenol of interest in various fields due to its potential applications as a building block for more complex molecules, including pharmaceuticals and specialty polymers. The synthesis of such compounds requires precise control over the substitution pattern on the aromatic ring.

A direct Friedel-Crafts alkylation of m-cresol with a propylating agent like 1-chloropropane is often considered. However, this approach is fundamentally flawed due to the propensity of the primary propyl carbocation, formed under the reaction conditions, to rearrange into a more stable secondary isopropyl carbocation.[1] This rearrangement would predominantly yield the isomeric 3-methyl-4-isopropylphenol.

To overcome this challenge, a more reliable two-step strategy is employed:

  • Friedel-Crafts Acylation: m-Cresol is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (aluminum chloride). This reaction introduces a propanoyl group onto the aromatic ring, forming an acylphenol intermediate. The acyl cation is not susceptible to rearrangement, ensuring the linear propyl chain.[2]

  • Clemmensen Reduction: The carbonyl group of the acylphenol intermediate is then reduced to a methylene group using amalgamated zinc and concentrated hydrochloric acid. This classic reduction method is highly effective for converting aryl ketones to the corresponding alkanes without affecting the phenol's hydroxyl group under the strongly acidic conditions.[3]

This acylation-reduction sequence provides a high-fidelity pathway to the target molecule, 3-Methyl-4-propylphenol.

Overall Synthesis Workflow

The complete synthetic pathway is illustrated below. The process begins with the acylation of the starting material, m-cresol, to form the key intermediate, 4-hydroxy-2-methylpropiophenone. This intermediate is then subjected to reduction to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction mCresol m-Cresol Intermediate 4-Hydroxy-2-methylpropiophenone mCresol->Intermediate Reaction in Inert Solvent PropionylChloride Propanoyl Chloride PropionylChloride->Intermediate Reaction in Inert Solvent AlCl3 Aluminum Chloride (Catalyst) AlCl3->Intermediate Reaction in Inert Solvent ZnHg Zinc Amalgam (Zn(Hg)) FinalProduct 3-Methyl-4-propylphenol Intermediate->FinalProduct Reduction & Work-up ZnHg->FinalProduct Reduction & Work-up HCl Conc. Hydrochloric Acid HCl->FinalProduct Reduction & Work-up

Caption: Overall workflow for the synthesis of 3-Methyl-4-propylphenol.

Reagents and Materials

A summary of the required reagents, their properties, and suggested quantities are provided in the table below.

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMolesSafety
m-CresolC₇H₈O108.141.03 g/mL10.81 g0.10Toxic, Corrosive[4][5]
Propanoyl chlorideC₃H₅ClO92.521.06 g/mL10.2 g (9.6 mL)0.11Flammable, Corrosive[6][7]
Aluminum chloride (anhydrous)AlCl₃133.34-29.3 g0.22Corrosive, Water-reactive[8][9]
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL200 mL-Suspected Carcinogen
Zinc powder (fine)Zn65.38-32.7 g0.50-
Mercuric chlorideHgCl₂271.52-3.3 g0.012Highly Toxic
Hydrochloric acid (conc.)HCl36.46~12 M (37%)100 mL~1.2Corrosive[10][11]
TolueneC₇H₈92.140.87 g/mL100 mL-Flammable, Health Hazard
Diethyl ether(C₂H₅)₂O74.120.71 g/mLAs needed-Highly Flammable
Sodium bicarbonate (sat. soln.)NaHCO₃84.01-As needed--
Sodium hydroxide (2M soln.)NaOH40.002 MAs needed-Corrosive
Anhydrous magnesium sulfateMgSO₄120.37-As needed--

Detailed Experimental Protocols

PART A: Friedel-Crafts Acylation of m-Cresol

This step synthesizes the intermediate, 4-hydroxy-2-methylpropiophenone. The hydroxyl and methyl groups of m-cresol are ortho- and para-directing. Acylation is expected to occur predominantly at the para-position relative to the hydroxyl group due to less steric hindrance.

Acylation_Reaction m-Cresol Plus1 + Propanoyl_Chloride Arrow AlCl₃, DCM 0°C to rt Intermediate_Ketone

Caption: Friedel-Crafts acylation of m-cresol.

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous dichloromethane (DCM, 150 mL). Stir the suspension and cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of m-cresol (10.81 g, 0.10 mol) and propanoyl chloride (10.2 g, 0.11 mol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the m-cresol/propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes. Maintain the temperature at 0°C during the addition. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction mixture will darken, and HCl gas will evolve.

  • Quenching: Cool the reaction mixture back to 0°C and slowly and cautiously quench the reaction by adding crushed ice (~100 g), followed by the slow addition of 50 mL of cold 6M HCl to hydrolyze the aluminum complexes. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-hydroxy-2-methylpropiophenone. The crude product can be purified further by vacuum distillation or recrystallization if necessary.

PART B: Clemmensen Reduction of 4-Hydroxy-2-methylpropiophenone

This step reduces the ketone intermediate to the final alkylphenol product.

Reduction_Reaction Intermediate_Ketone Arrow Zn(Hg), conc. HCl Toluene, Reflux Final_Product

Caption: Clemmensen reduction to the final product.

Procedure:

  • Preparation of Zinc Amalgam:

    • CAUTION: Mercuric chloride is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).[12]

    • In a 500 mL beaker, add zinc powder (32.7 g, 0.50 mol).

    • Prepare a solution of mercuric chloride (3.3 g) in 50 mL of deionized water.

    • Add the mercuric chloride solution to the zinc powder and swirl for 5-10 minutes. You should observe the formation of a gray amalgam on the zinc surface.

    • Decant the aqueous solution and wash the zinc amalgam with deionized water (3 x 50 mL).[13][14]

  • Reduction Reaction:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the freshly prepared zinc amalgam.

    • Add concentrated hydrochloric acid (100 mL), toluene (100 mL), and the crude 4-hydroxy-2-methylpropiophenone (assuming ~0.10 mol from the previous step).

    • Heat the mixture to a vigorous reflux with stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • During the reflux, add an additional 25 mL of concentrated HCl every hour for the first 2 hours to maintain the acidity.[15]

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully decant the liquid phase, leaving the excess zinc amalgam in the flask.

    • Transfer the liquid to a separatory funnel and separate the organic (toluene) layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic toluene and ether extracts.

    • To isolate the phenolic product, perform an acid-base extraction.[16] Wash the combined organic layers with a 2M sodium hydroxide solution (3 x 50 mL). The 3-Methyl-4-propylphenol will deprotonate and move into the aqueous basic layer.

    • Combine the aqueous basic layers, cool in an ice bath, and carefully acidify with concentrated HCl until the pH is acidic (pH ~1-2). The product will precipitate or form an oil.

    • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the final ether extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methyl-4-propylphenol.

    • Purify the final product by vacuum distillation to obtain a colorless to pale yellow liquid.

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and selective method for producing 3-Methyl-4-propylphenol. By employing a Friedel-Crafts acylation followed by a Clemmensen reduction, this guide successfully addresses the inherent challenges of direct alkylation, offering researchers a robust pathway to this valuable chemical intermediate. Adherence to the specified procedures and safety precautions is essential for achieving high yields and purity.

References

Sources

Application

Application Note: 3-Methyl-4-propylphenol as a Precursor in Advanced Polymer Synthesis

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Insights The transition toward sustainable, bio-based polymer sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Insights

The transition toward sustainable, bio-based polymer synthesis has driven the demand for high-performance aromatic monomers derived from renewable sources. 3-Methyl-4-propylphenol (3M4PP) is a highly versatile, value-added alkylphenol increasingly sourced via the catalytic depolymerization (hydrogenolysis) of lignocellulosic biomass [1].

The Causality of Precursor Selection

The structural features of 3M4PP dictate its macroscopic polymer properties:

  • Internal Plasticization & Free Volume: The para-propyl chain acts as a flexible, hydrophobic tail. When incorporated into a polymer backbone, it disrupts tight inter-chain packing, increasing the polymer's free volume. This mechanistically lowers the glass transition temperature ( Tg​ ) and reduces the inherent brittleness typically seen in standard phenol-formaldehyde resins [3].

  • Steric Shielding & Stability: In the synthesis of tri-aryl phosphate esters, the multi-substituted ring provides steric shielding around the central phosphorus atom. This significantly enhances hydrolytic stability. Furthermore, the absence of an ortho-methyl group completely circumvents the severe neurotoxicity pathways associated with legacy plasticizers like tri-ortho-cresyl phosphate (TOCP) [2].

  • Controlled Reactivity: The ortho positions (relative to the hydroxyl group) remain sterically accessible for electrophilic aromatic substitution, allowing for efficient cross-linking with formaldehyde.

Synthetic Workflows & Logical Relationships

The following diagram illustrates the upstream sourcing of 3M4PP from lignin and its downstream bifurcation into two distinct polymer classes.

G Lignin Lignocellulosic Biomass (Lignin Polymer) Depoly Catalytic Hydrogenolysis (Depolymerization) Lignin->Depoly Monomer 3-Methyl-4-propylphenol (3M4PP) Depoly->Monomer PathA Aldehyde Condensation (Acid Catalyst) Monomer->PathA PathB Phosphorylation (POCl3 + MgCl2) Monomer->PathB Resin Bio-based Phenolic Resin (Novolac/Resole) PathA->Resin Phosphate Tri-(3-methyl-4-propylphenyl) Phosphate Ester PathB->Phosphate

Fig 1: Reaction pathways from lignin-derived 3M4PP to advanced polymeric materials.

Experimental Protocols

Protocol A: Synthesis of 3M4PP-Formaldehyde Novolac Resin

This protocol details the synthesis of a thermoplastic novolac resin. A molar ratio of Formaldehyde to 3M4PP of < 1 is utilized under acidic conditions to prevent premature cross-linking (gelation) during the synthesis phase.

Reagents:

  • 3-Methyl-4-propylphenol (3M4PP): 1.0 molar equivalent

  • Formaldehyde (37% aqueous solution): 0.8 molar equivalents

  • Oxalic acid dihydrate (Catalyst): 1.5 wt% relative to 3M4PP

Step-by-Step Methodology:

  • Reactor Charging: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 3M4PP and heat to 60°C to ensure the monomer is fully liquefied.

  • Catalyst Addition: Add the oxalic acid. Causality: Oxalic acid is specifically chosen over mineral acids (like H2​SO4​ ) because it decomposes into volatile gases ( CO,CO2​,H2​O ) at curing temperatures (>150°C), leaving no ionic residue that could degrade the final polymer's dielectric properties.

  • Formaldehyde Dosing: Dropwise add the 37% formaldehyde solution over 30 minutes. Maintain the exothermic reaction temperature below 90°C using an ice bath if necessary.

  • Reflux & Condensation: Heat the mixture to 100°C and reflux for 3 hours. The mixture will transition from a clear solution to a cloudy emulsion as the polymer chain grows and phase-separates from the aqueous byproduct.

  • Dehydration: Replace the reflux condenser with a distillation head. Gradually increase the temperature to 150°C under a mild vacuum (approx. 200 mbar) to continuously remove water and unreacted formaldehyde.

  • Validation & Discharge: The reaction is complete when the resin achieves a clear, highly viscous melt and the distillation ceases. Pour the hot resin onto a cooling tray. The resulting solid can be ground and later cross-linked (cured) using Hexamethylenetetramine (HMTA) at 160°C.

Protocol B: Synthesis of Tri-(3-methyl-4-propylphenyl) Phosphate Ester

This protocol outlines the synthesis of a high-performance, low-toxicity flame retardant and plasticizer [2].

Reagents:

  • 3-Methyl-4-propylphenol (3M4PP): 3.05 molar equivalents (slight excess)

  • Phosphorus oxychloride ( POCl3​ ): 1.0 molar equivalent

  • Magnesium chloride ( MgCl2​ ): 0.02 molar equivalents

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 1-liter reactor connected to an acid-gas scrubber (to neutralize evolved HCl), combine 3M4PP, POCl3​ , and MgCl2​ .

  • Lewis Acid Activation: Causality: The MgCl2​ acts as a critical Lewis acid catalyst. It coordinates with the phosphoryl oxygen of POCl3​ , intensely increasing the electrophilicity of the phosphorus center. This is required to overcome the steric hindrance imposed by the methyl and propyl groups on the phenol ring during nucleophilic attack.

  • Thermal Ramping: Stir and gradually heat the mixture to 150°C over 2 hours. Evolution of HCl gas will begin at approximately 90°C.

  • High-Temperature Substitution: Increase the temperature to 200°C and hold for an additional 2 to 4 hours.

  • Self-Validating Endpoint: Monitor the reactor visually and via the scrubber. The reaction is deemed complete when there are absolutely no signs of ongoing bubbling (cessation of HCl evolution) in the reaction flask.

  • Purification: Apply a high vacuum (1-5 mmHg) at 200°C for 30 minutes to strip any residual unreacted 3M4PP and trapped HCl. Cool to room temperature to yield the purified liquid phosphate ester.

Quantitative Data Presentation

The incorporation of 3M4PP yields polymers and additives with vastly superior physical properties compared to legacy precursors. Table 1 summarizes the comparative advantages of 3M4PP-derived phosphate esters against traditional Tri-cresyl phosphate (TCP).

Table 1: Comparative Physical and Performance Properties of Phosphate Esters

Property / MetricTri-cresyl phosphate (TCP)Tri-(3-methyl-4-propylphenyl) phosphateMechanistic Driver for Difference
Precursor Source Coal tar derived (Mixed cresols)Biomass derived (Lignin depolymerization)Sustainable feedstock sourcing [1]
Pour Point (°C) -25 to -28 °C< -35 °C Increased free volume from flexible propyl chains prevents crystallization [2].
Viscosity Index ModerateHigh Multiple short-chain substituents improve low-temperature liquidity [2].
Neurotoxicity High (if ortho-cresol is present)None detected Steric hindrance prevents binding to neuropathy target esterase (NTE).
Hydrolytic Stability StandardSuperior Hydrophobic shielding of the central phosphate ester bonds by alkyl chains.

References

  • WIPO (PCT)
  • WIPO (PCT)
  • Bonding wood with uncondensed lignins as adhesives Nature / ResearchGate URL
Method

Application Note: In Vitro Antimicrobial Assay Protocols Using 3-Methyl-4-propylphenol (3M4PP)

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Focus: Mechanistic rationale, high-throughput assay design, and self-validating protocols for phenolic antimicrobial screening. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Focus: Mechanistic rationale, high-throughput assay design, and self-validating protocols for phenolic antimicrobial screening.

Introduction & Mechanistic Overview

3-Methyl-4-propylphenol (3M4PP), an alkyl-substituted phenolic compound, is increasingly utilized in antimicrobial formulations, surface disinfectants, and dermatological applications due to its potent broad-spectrum biocidal activity[1]. In drug development and formulation science, accurately profiling the minimum inhibitory concentration (MIC) and pharmacodynamic killing kinetics of 3M4PP is critical for optimizing efficacy while minimizing host toxicity.

Mechanism of Action

The antimicrobial efficacy of 3M4PP is intrinsically linked to its molecular structure. The presence of the lipophilic propyl chain enhances the molecule's partition coefficient (LogP), facilitating its insertion into microbial lipid bilayers[2]. Once intercalated, 3M4PP exerts its biocidal effects through a multi-target mechanism:

  • Membrane Disruption: It alters membrane fluidity and compromises structural integrity, leading to the leakage of critical intracellular components such as potassium ions and ATP[2].

  • Hyperacidification & Energy Depletion: The dissociation of the phenolic hydroxyl group at the membrane interface disrupts the proton motive force, inhibiting ATP synthase[3].

  • Protein Denaturation: At higher concentrations, phenolic compounds penetrate the cytoplasm, causing the coagulation and denaturation of essential bacterial proteins and enzymes[3].

MOA A 3-Methyl-4-propylphenol (3M4PP) B Lipid Bilayer Intercalation A->B C Membrane Disruption & Fluidity Alteration B->C D Intracellular Leakage (K+, ATP) C->D E Cytoplasmic Protein Denaturation C->E F Bacterial Cell Death D->F E->F

Figure 1: Mechanistic pathway of 3-Methyl-4-propylphenol inducing bacterial cell death.

Experimental Design & Rationale

Evaluating lipophilic phenolics like 3M4PP requires stringent assay design to prevent artifactual data. Because 3M4PP is poorly soluble in aqueous media, standard protocols must be adapted to include compatible solvents (e.g., DMSO) without artificially inflating the compound's apparent efficacy or inducing solvent toxicity[4],[5].

Every protocol detailed below is designed as a self-validating system . By embedding rigorous internal controls (sterility, growth, and solvent controls), the assay inherently verifies its own operational integrity, ensuring that the observed antimicrobial effects are exclusively causal to 3M4PP.

Reagent Preparation & Formulation

Causality Check: Aqueous insolubility can lead to compound precipitation, resulting in false-negative MIC values. 3M4PP must be pre-dissolved in a carrier solvent.

  • Primary Stock Solution (10 mg/mL): Dissolve 100 mg of 3M4PP in 10 mL of 100% Dimethyl Sulfoxide (DMSO). Vortex until completely clear.

  • Working Stock Solution (1,024 µg/mL): Dilute the primary stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Critical Insight: The final concentration of DMSO in the testing wells must never exceed 1% (v/v) to prevent solvent-induced bacterial growth inhibition[5].

Protocol 1: Broth Microdilution Assay (MIC & MBC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[6].

Step-by-Step Methodology
  • Inoculum Standardization:

    • Select 3–5 well-isolated colonies of the target organism from an overnight agar plate.

    • Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL)[6].

    • Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2–12 of a 96-well round-bottom microtiter plate.

    • Add 100 µL of the 3M4PP Working Stock (1,024 µg/mL) to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the 2-fold serial dilution through well 10. Discard 50 µL from well 10. (Concentration range: 512 µg/mL to 1 µg/mL).

  • Inoculation & Incubation:

    • Add 50 µL of the standardized inoculum to wells 1–11.

    • Seal the plate with a breathable membrane and incubate at 35°C ± 2°C for 16–20 hours[6].

  • MIC Readout:

    • Visually inspect the plate or use a spectrophotometer (OD 600 nm). The MIC is the lowest concentration of 3M4PP that completely inhibits visible growth.

  • MBC Determination (Bactericidal Endpoint):

    • Aliquot 10 µL from all wells showing no visible growth and plate onto Tryptic Soy Agar (TSA).

    • Incubate at 35°C for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

The Self-Validating Control Matrix

To guarantee data trustworthiness, the following wells must be included in every plate:

  • Well 11 (Growth Control): 50 µL CAMHB + 50 µL Inoculum. Validates organism viability.

  • Well 12 (Sterility Control): 100 µL CAMHB only. Validates aseptic technique and media sterility.

  • Solvent Control (Separate row): CAMHB containing 1% DMSO + Inoculum. Validates that the vehicle does not inhibit growth.

Workflow S1 Stock Prep (3M4PP in DMSO) S2 Serial Dilution (CAMHB Media) S1->S2 S4 96-Well Plate Inoculation S2->S4 S3 Inoculum Prep (0.5 McFarland) S3->S4 S5 Incubation (35°C, 16-20h) S4->S5 S6 MIC Readout (OD 600nm) S5->S6 S7 MBC Plating (Agar Recovery) S6->S7

Figure 2: High-throughput Broth Microdilution workflow for MIC and MBC determination.

Protocol 2: Time-Kill Kinetics Assay

While MIC provides a static endpoint, Time-Kill assays provide dynamic pharmacodynamic data, revealing whether 3M4PP's action is concentration-dependent or time-dependent.

Step-by-Step Methodology
  • Prepare glass culture tubes containing 10 mL of CAMHB supplemented with 3M4PP at concentrations corresponding to , , and the predetermined MIC.

  • Inoculate each tube to achieve a starting concentration of 5×105 CFU/mL.

  • Incubate the tubes at 35°C with continuous shaking (150 rpm) to ensure uniform exposure.

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot.

  • Perform 10-fold serial dilutions in sterile PBS to neutralize the antimicrobial carryover effect.

  • Plate 10 µL of each dilution onto TSA plates and incubate for 24 hours.

  • Count colonies and plot log10​ CFU/mL versus time. A ≥3log10​ decrease from the initial inoculum indicates bactericidal activity.

Data Interpretation & Expected Results

The efficacy of 3M4PP varies significantly across different microbial classes due to structural differences in their cell envelopes. Table 1 summarizes the expected quantitative data and the mechanistic causality behind these variations.

Table 1: Expected MIC Ranges and Mechanistic Causality for 3-Methyl-4-propylphenol

Target Organism ClassRepresentative SpeciesExpected MIC Range (µg/mL)Mechanistic Rationale
Gram-Positive Bacteria Staphylococcus aureus16 – 64The absence of an outer membrane allows direct intercalation of 3M4PP into the lipid bilayer, leading to rapid hyperacidification and cell lysis[2].
Gram-Negative Bacteria Escherichia coli128 – 512The lipopolysaccharide (LPS) outer membrane acts as a hydrophilic barrier, impeding the penetration of lipophilic phenolic compounds[2].
Fungi / Yeasts Candida albicans32 – 128Phenolics disrupt ergosterol biosynthesis and compromise the fungal cell membrane integrity, leading to intracellular leakage.

References

  • Title: WO2014001056A1 - Antimicrobial composition Source: Google Patents URL
  • Title: The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry Source: MDPI URL:[Link]

  • Title: Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review Source: PMC - NIH URL:[Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: CLSI URL:[Link]

  • Title: CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing Source: CLSI URL:[Link]

  • Title: Development of a Broth Microdilution Method for Exebacase Susceptibility Testing Source: PMC - NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technisches Support-Center: Optimierung der 3-Methyl-4-propylphenol-Synthese

Answering in German. Absolut!

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Author: BenchChem Technical Support Team. Date: April 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell zur Verbesserung der Reaktionsausbeute bei der Synthese von 3-Methyl-4-propylphenol entwickelt wurde.

Autor: Dr. Annalise Schmidt, Senior Application Scientist Datum: 24. März 2026

Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufige Herausforderungen bei der Synthese von 3-Methyl-4-propylphenol, einem wichtigen chemischen Zwischenprodukt, zu bewältigen. Unser Ziel ist es, Sie bei der Optimierung Ihrer Versuchsprotokolle zu unterstützen, um höhere Ausbeuten und Reinheit zu erzielen.

Häufig gestellte Fragen (FAQs)

F1: Warum ist meine Ausbeute bei der direkten Friedel-Crafts-Alkylierung von o-Kresol mit einem Propylierungsmittel niedrig?

A1: Niedrige Ausbeuten bei der direkten Alkylierung sind typischerweise auf zwei Hauptprobleme zurückzuführen: Carbocationen-Umlagerung und mangelnde Regioselektivität.

  • Carbocationen-Umlagerung: Die Reaktion verläuft über ein Carbocation-Intermediat. Bei Verwendung von 1-Propylhalogeniden oder 1-Propanol zur Erzeugung des Elektrophils entsteht zunächst ein primäres Propyl-Carbocation. Dieses lagert sich schnell durch eine Hydridverschiebung in das stabilere sekundäre Isopropyl-Carbocation um.[1] Folglich ist das Hauptprodukt das isomere 3-Methyl-4-isopropylphenol anstelle des gewünschten n-Propyl-Produkts.

  • Mangelnde Regioselektivität: Sowohl die Hydroxyl-(-OH) als auch die Methylgruppe (-CH₃) am o-Kresol-Ring sind aktivierende ortho-, para-dirigierende Gruppen.[2] Dies führt zur Bildung einer Mischung von Regioisomeren, einschließlich des 6-Propyl-Isomers, was die isolierte Ausbeute der Zielverbindung weiter verringert.

F2: Wie kann ich die Bildung des Isopropyl-Isomers und anderer Regioisomere verhindern?

A2: Um sowohl die Carbocationen-Umlagerung als auch die Bildung von Regioisomeren zu vermeiden, ist die zuverlässigste Methode eine zweistufige Acylierungs-Reduktions-Sequenz .[1][3]

  • Friedel-Crafts-Acylierung: Zuerst wird o-Kresol mit einem Acylierungsmittel wie Propanoylchlorid in Gegenwart einer Lewis-Säure (z. B. AlCl₃) umgesetzt. Das intermediäre Acyliumion ist resonanzstabilisiert und unterliegt keiner Umlagerung.[1][4] Die Acylgruppe addiert sich aufgrund sterischer Hinderung durch die benachbarte Methylgruppe bevorzugt an die para-Position zur Hydroxylgruppe.

  • Reduktion: Die resultierende Keton-Zwischenstufe (4-Hydroxy-3-methylpropiophenon) wird dann reduziert, um die Carbonylgruppe in eine Alkylgruppe umzuwandeln und das gewünschte 3-Methyl-4-propylphenol zu ergeben.

Diese Strategie bietet eine ausgezeichnete Kontrolle über die Regiochemie und verhindert vollständig die Bildung des Isopropyl-Nebenprodukts.

F3: Ich beobachte eine signifikante Polyalkylierung. Was ist die Ursache und wie kann ich sie minimieren?

A3: Polyalkylierung tritt auf, weil das Produkt, 3-Methyl-4-propylphenol, aufgrund der elektronenschiebenden Natur der neu eingeführten Alkylgruppe reaktiver ist als das Ausgangsmaterial o-Kresol.[1][5] Um die Polyalkylierung zu minimieren, besteht die effektivste Strategie darin, einen großen Überschuss des aromatischen Substrats (o-Kresol) im Verhältnis zum Alkylierungsmittel zu verwenden.[1][6] Dies erhöht die Wahrscheinlichkeit, dass das Elektrophil mit dem Ausgangsmaterial anstelle des reaktiveren monoalkylierten Produkts reagiert. Bei Verwendung der Acylierungs-Reduktions-Route ist dies jedoch weniger ein Problem, da die Acylgruppe den Ring desaktiviert und weitere Acylierungen verhindert.[4]

Diagramme zu Synthesewegen

cluster_direct Direkte Alkylierung (Niedrige Ausbeute) cluster_acyl Acylierung-Reduktion (Hohe Ausbeute) A o-Kresol + 1-Chlorpropan B Primäres Propyl- Carbocation A->B AlCl₃ C Sekundäres Isopropyl- Carbocation (Umlagerung) B->C Hydrid- verschiebung D Produktmischung: - 3-Methyl-4-isopropylphenol - Isomere - Polyalkylierte Produkte C->D E o-Kresol + Propanoylchlorid F Acyliumion (Keine Umlagerung) E->F AlCl₃ G 4-Hydroxy-3-methyl- propiophenon F->G Selektive para-Addition H 3-Methyl-4-propylphenol (Zielprodukt) G->H Reduktion (z.B. Clemmensen)

Abbildung 1: Vergleich der direkten Alkylierung mit der empfohlenen Acylierungs-Reduktions-Sequenz.

Fehlerbehebung & Optimierung

ProblemMögliche Ursache(n)Vorgeschlagene Lösung(en)
1. Niedrige Ausbeute im Acylierungsschritt A. Deaktivierung des Katalysators: Die Lewis-Säure (z. B. AlCl₃) wurde durch Feuchtigkeit in den Reagenzien oder der Glasapparatur hydrolysiert.Stellen Sie sicher, dass alle Glasapparaturen im Ofen getrocknet sind und unter einer inerten Atmosphäre (N₂ oder Ar) zusammengebaut werden. Verwenden Sie wasserfreie Lösungsmittel und frisch geöffnetes/sublimiertes AlCl₃.[1]
B. O-Acylierung: Bildung des Phenylpropionat-Esters anstelle der C-Acylierung am Ring.Führen Sie die Reaktion bei niedrigeren Temperaturen durch, um die C-Acylierung zu begünstigen. Ein Überschuss an Lewis-Säure kann die Fries-Umlagerung des O-acylierten Produkts zum C-acylierten Isomer fördern.[3]
2. Unvollständige Reduktion (Clemmensen) A. Deaktiviertes Zinkamalgam: Die Oberfläche des Zinks ist oxidiert, was seine Reaktivität verringert.Aktivieren Sie das Zink (Staub oder Späne) unmittelbar vor Gebrauch, indem Sie es mit verdünnter HCl waschen, um Oxide zu entfernen, gefolgt von einer Behandlung mit einer wässrigen HgCl₂-Lösung, um das Amalgam zu bilden.[3]
B. Unzureichende Reaktionszeit/Temperatur: Die Reaktion ist zu langsam, um vollständig abzulaufen.Erhöhen Sie die Reaktionszeit und halten Sie einen kräftigen Rückfluss aufrecht. Fügen Sie während der Reaktion periodisch konzentrierte HCl hinzu, um die sauren Bedingungen aufrechtzuerhalten, die für die Reduktion erforderlich sind.[3]
3. Bildung von dunklen, teerigen Nebenprodukten A. Zu hohe Reaktionstemperatur: Hohe Temperaturen, insbesondere während der Acylierung, können zu Polymerisation und Zersetzung führen.Kontrollieren Sie die Temperatur sorgfältig, insbesondere während der exothermen Zugabe des Lewis-Säure-Katalysators. Eine schrittweise Zugabe bei 0–5 °C wird empfohlen.[1]
B. Oxidative Nebenreaktionen: Phenole sind anfällig für Oxidation, was zu gefärbten Verunreinigungen führen kann.Führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durch, um die Exposition gegenüber Luftsauerstoff zu minimieren.
4. Schwierigkeiten bei der Produktisolierung/-reinigung A. Unvollständige Extraktion: Das Produkt verbleibt aufgrund von Emulsionsbildung oder unzureichender Phasentrennung in der wässrigen Phase.Verwenden Sie eine Salzlösung (Brine), um die wässrige Schicht während der Aufarbeitung aufzubrechen und die Phasentrennung zu verbessern. Führen Sie mehrere Extraktionen mit einem geeigneten organischen Lösungsmittel durch.
B. Co-Elution von Verunreinigungen: Isomere oder nah verwandte Nebenprodukte werden bei der Säulenchromatographie nicht effektiv getrennt.Optimieren Sie das Elutionsmittel-System für die Säulenchromatographie. Ein flacher Gradient (z. B. schrittweise Erhöhung des Ethylacetat-Anteils in Hexan) kann die Trennung verbessern.[7] Die Vakuumdestillation ist eine wirksame Alternative zur Reinigung, wenn die Siedepunkte ausreichend unterschiedlich sind.[3]

Empfohlenes Hochertragsprotokoll: Acylierungs-Reduktions-Weg

Dieses zweistufige Protokoll ist für die Erzielung einer hohen Ausbeute an 3-Methyl-4-propylphenol mit minimalen isomeren Verunreinigungen optimiert.

Schritt 1: Friedel-Crafts-Acylierung von o-Kresol

A Trockenen Rührkolben unter N₂-Atmosphäre vorbereiten B o-Kresol und wasserfreies Lösungsmittel (z.B. CS₂ oder Dichlormethan) zugeben A->B C Auf 0-5 °C abkühlen B->C D Wasserfreies AlCl₃ portionsweise zugeben C->D E Propanoylchlorid tropfenweise zugeben (Temperatur <10 °C halten) D->E F Bei Raumtemperatur 1-2 Stunden rühren E->F G Reaktion durch Gießen auf Eis/HCl quenchen F->G H Produkt mit organischem Lösungsmittel extrahieren, waschen und trocknen G->H I Rohprodukt (4-Hydroxy-3-methylpropiophenon) isolieren H->I

Abbildung 2: Workflow für die Friedel-Crafts-Acylierung.

Methodik:

  • Einrichtung: In einem Abzug einen trockenen 500-mL-Rundkolben mit einem Magnetrührer, einem Tropftrichter und einem Gasauslass, der mit einer HCl-Gasfalle verbunden ist, ausstatten. Das System mit Stickstoff spülen.

  • Reagenzien: Wasserfreies Dichlormethan (200 mL) und o-Kresol (0,1 mol) in den Kolben geben. Die Mischung in einem Eisbad auf 0–5 °C abkühlen.

  • Katalysatorzugabe: Wasserfreies Aluminiumchlorid (AlCl₃) (0,11 mol) langsam und portionsweise unter Rühren zugeben, wobei die Temperatur unter 10 °C gehalten wird.

  • Acylierung: Propanoylchlorid (0,1 mol) in den Tropftrichter geben und tropfenweise zur gerührten Mischung geben. Die Zugaberate so steuern, dass die Temperatur unter 10 °C bleibt.

  • Reaktion: Nach Abschluss der Zugabe die Reaktionsmischung 1–2 Stunden bei Raumtemperatur rühren lassen.

  • Aufarbeitung: Die Reaktionsmischung vorsichtig über zerstoßenes Eis gießen, das mit konzentrierter HCl (50 mL) angesäuert ist, um den Aluminiumchlorid-Komplex zu zersetzen.

  • Extraktion und Reinigung: Die Mischung in einen Scheidetrichter überführen. Die organische Schicht abtrennen, mit verdünnter HCl, dann mit einer Natriumbicarbonatlösung und schließlich mit Salzlösung waschen. Die organische Schicht über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen, um das rohe Keton zu erhalten, das durch Umkristallisation weiter gereinigt werden kann.

Schritt 2: Clemmensen-Reduktion des Ketons

Methodik:

  • Zinkamalgam-Vorbereitung: Zinkstaub (0,4 mol) mit 5%iger wässriger HCl waschen. Das Zink dekantieren und eine Lösung von Quecksilber(II)chlorid (0,02 mol) in Wasser zugeben. Die Suspension 10 Minuten lang rühren, dann dekantieren.

  • Einrichtung: Das frisch hergestellte Zinkamalgam, Wasser (100 mL), konzentrierte HCl (75 mL) und das rohe 4-Hydroxy-3-methylpropiophenon (aus Schritt 1) in einen mit Rückflusskühler ausgestatteten Rundkolben geben.

  • Reduktion: Die Mischung zum kräftigen Rückfluss erhitzen. Während des Rückflusses alle 1–2 Stunden zusätzliche Portionen konzentrierter HCl (insgesamt 3–4 Portionen à 10 mL) zugeben. Die Reaktion mit TLC überwachen, bis das Ausgangsmaterial verbraucht ist (typischerweise 6–8 Stunden).

  • Aufarbeitung: Die Mischung auf Raumtemperatur abkühlen lassen und die wässrige Schicht dekantieren. Den wässrigen Anteil mehrmals mit Diethylether extrahieren. Das verbleibende Zink ebenfalls mit Diethylether waschen.

  • Reinigung: Die organischen Extrakte kombinieren, mit Wasser, dann mit gesättigter Natriumbicarbonatlösung und schließlich mit Salzlösung waschen. Die organische Schicht über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.

  • Endgültige Reinigung: Das rohe 3-Methyl-4-propylphenol durch Vakuumdestillation oder Säulenchromatographie (Silicagel, Hexan/Ethylacetat-Gradient) reinigen, um das hochreine Produkt zu erhalten.

Zusammenfassung der Synthesewege

SynthesewegTypische AusbeuteHauptnebenprodukteVorteileNachteile
Direkte Friedel-Crafts-Alkylierung < 40%3-Methyl-4-isopropylphenol, 3-Methyl-6-propylphenol, Polyalkylierte ProdukteEinstufiger ProzessGeringe Ausbeute, Carbocationen-Umlagerung, schlechte Regioselektivität, schwierige Reinigung
Acylierung-Reduktion > 75%Unvollständig reduziertes Keton, geringe Mengen an RegioisomerenHohe Ausbeute, ausgezeichnete Regioselektivität, keine Isopropyl-Umlagerung, reineres ProduktZweistufiger Prozess, Verwendung von gefährlichen Reagenzien (z.B. HgCl₂)

Referenzen

  • Google Patents. (n.d.). Preparation method of 3-methyl-4-isopropyl phenol (CN108046998B). Retrieved from patents.google.com.

  • Google Patents. (n.d.). Preparation method of 3-methyl-4-isopropylphenol (CN103044205A). Retrieved from patents.google.com.

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.

  • ChemicalCell. (n.d.). 4-Propyl-o-Cresol CAS NO 18441-56-0. Retrieved from chemicalcell.com.

  • Velu, S., & Swamy, C. S. (1998). Alkylation of m-cresol with methanol and 2-propanol over calcined magnesium-aluminium hydrotalcites. Applied Catalysis A: General, 166(1), 141-150.

  • BenchChem. (2025). Technical Support Center: Improving Yield in 3-Methyl-4-nitrophenol Synthesis. Retrieved from benchchem.com.

  • BenchChem. (2025). Technical Support Center: Avoiding Side Reactions in Friedel-Crafts Alkylation. Retrieved from benchchem.com.

  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of 3-Propylphenol. Retrieved from benchchem.com.

  • CymitQuimica. (n.d.). CAS 3228-02-2: 3-Methyl-4-isopropylphenol. Retrieved from cymitquimica.com.

  • BenchChem. (2025). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol. Retrieved from benchchem.com.

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from en.wikipedia.org.

  • Ujváry, I., & Mikite, G. (2003). A Practical Synthesis of 3-n-Propylphenol, a Component of Tsetse Fly Attractant Blends. Organic Process Research & Development, 7(4), 549-551.

  • O'Connor, C. T., et al. (2003). Alkylation of Phenol and m-Cresol Over Zeolites. Collection of Czechoslovak Chemical Communications, 68(10), 1947-1965.

  • European Patent Office. (2019). Method for producing 4-isopropyl-3-methylphenol (EP 3162786 B1). Retrieved from data.epo.org.

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from chem.libretexts.org.

Sources

Optimization

Troubleshooting co-elution issues in 3-Methyl-4-propylphenol chromatography

Chromatography Technical Support Center: Troubleshooting 3-Methyl-4-propylphenol Co-Elution Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Chromatography Technical Support Center: Troubleshooting 3-Methyl-4-propylphenol Co-Elution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve co-elution issues associated with 3-Methyl-4-propylphenol.

The Challenge of Alkylphenol Co-Elution

3-Methyl-4-propylphenol is a hydrophobic, weakly acidic alkylphenol. During high-performance liquid chromatography (HPLC) or UHPLC analysis, it is highly prone to co-elution with positional isomers (e.g., 2-methyl-4-propylphenol) or complex matrix interferences. Because positional isomers share identical molecular weights and nearly identical hydrophobic surface areas, traditional reversed-phase chromatography often fails to achieve baseline resolution[1]. Resolving these peaks requires an orthogonal approach to stationary phase chemistry and mobile phase thermodynamics.

Diagnostic Workflow

Before altering your chromatographic method, you must definitively confirm whether co-elution is occurring. The self-validating workflow below outlines the diagnostic process for identifying hidden interferences.

Workflow N1 Initial Observation: Target Peak (3-Methyl-4-propylphenol) N2 Visual Inspection: Check for Peak Asymmetry (Shoulders, Tailing) N1->N2 N3 Peak Purity Analysis: DAD (UV Spectra) & MS Profiling N2->N3 Suspicious or Symmetrical N4 Are spectra consistent across the entire peak? N3->N4 N5 Pure Peak Confirmed (No Co-elution) N4->N5 Yes N6 Co-elution Detected (Isomer or Matrix Interference) N4->N6 No (Spectra Shift) N7 Method Optimization: Switch to PFP/Phenyl Column Change Modifier to Methanol N6->N7 Troubleshoot N7->N3 Re-evaluate

Caption: Diagnostic workflow for identifying and resolving 3-Methyl-4-propylphenol co-elution.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My 3-Methyl-4-propylphenol peak looks perfectly symmetrical, but my quantification is inconsistent. How do I confirm hidden co-elution? A1: Perfect co-elution means there is no obvious visual peak distortion, such as a shoulder or tailing[2]. To detect hidden co-elution, you must interrogate the peak using orthogonal detection. If you are using a Diode Array Detector (DAD), the system collects approximately 100 UV spectra across a single peak; if the compound is pure, these spectra will perfectly overlay. If the spectral profile shifts from the leading edge to the tailing edge, co-elution is occurring[2]. The same principle applies to Mass Spectrometry (MS)—shifting mass profiles or varying ion ratios across the peak indicate multiple co-eluting species[2].

Q2: Why does my standard C18 column fail to resolve 3-Methyl-4-propylphenol from its positional isomers? A2: C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions[1]. Positional isomers of alkylphenols have virtually identical logP values. Because the C18 phase lacks spatial selectivity and cannot differentiate the subtle structural differences in the aromatic ring's substitution pattern, the isomers co-elute[1].

Q3: What stationary phase should I use to achieve baseline resolution of alkylphenol isomers? A3: You should transition to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column[3]. PFP columns introduce multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity[4]. The highly electronegative fluorine atoms on the rigid phenyl ring skew the electron density, allowing the stationary phase to selectively interact with the phenolic hydroxyl group and the specific spatial arrangement of the alkyl groups on the aromatic ring[5],[6].

Q4: How should I adjust my mobile phase when switching to a PFP column? A4: When using a PFP or Phenyl column, it is highly recommended to switch your organic modifier from acetonitrile to methanol[5]. Acetonitrile contains a carbon-nitrogen triple bond (a π system) that can compete with the analyte for the π−π interactions on the stationary phase, effectively masking the column's unique selectivity. Methanol, being a protic solvent without a π system, enhances hydrogen bonding and allows the π−π interactions between the 3-Methyl-4-propylphenol and the PFP phase to dominate, significantly improving isomeric resolution[1].

Quantitative Data: Column Chemistry Comparison

To facilitate method development, the following table summarizes the mechanistic differences between common stationary phases when analyzing alkylphenols.

Stationary PhasePrimary Retention MechanismIsomeric SelectivityRecommended Organic ModifierBest Use Case
C18 (Octadecyl) Hydrophobic (Dispersive)PoorAcetonitrile or MethanolGeneral screening; non-isomeric mixtures[1].
Phenyl-Hexyl Hydrophobic + π−π Moderate to GoodMethanolSeparating phenols with differing aromatic substitutions[4].
PFP (Pentafluorophenyl) π−π , Dipole, H-Bonding, ShapeExcellentMethanolResolving closely related positional isomers and polar compounds[6],[4].

Experimental Protocols

Protocol 1: Orthogonal Method Development for Isomeric Resolution

This protocol leverages alternative selectivity to resolve 3-Methyl-4-propylphenol from co-eluting isomers.

  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.9 µm) to leverage π−π and hydrogen bonding interactions[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid. (Formic acid maintains the weakly acidic 3-Methyl-4-propylphenol in its fully protonated, neutral state, preventing peak tailing and secondary silanol interactions).

    • Mobile Phase B: LC-MS grade Methanol with 0.1% Formic Acid. (Methanol is preferred over acetonitrile to maximize π−π interactions)[5].

  • Gradient Elution: Program a shallow gradient (e.g., 40% to 70% B over 15 minutes) to maximize the resolution of structurally similar positional isomers.

  • Temperature Control: Set the column compartment to 35°C. Lower column temperatures can sometimes enhance the steric and shape-selectivity effects of the PFP stationary phase, though care must be taken with column backpressure[3].

Protocol 2: Peak Purity Verification via DAD

This protocol establishes a self-validating system to ensure baseline resolution has been achieved.

  • Spectral Acquisition: Configure the Diode Array Detector (DAD) to scan a broad UV range (e.g., 200–400 nm) at a high sampling rate (e.g., 20 Hz) to ensure at least 20 data points are collected across the peak[2].

  • Baseline Correction: Apply a reference wavelength or perform a blank subtraction to eliminate mobile phase absorbance drift during the gradient.

  • Purity Analysis: Use your chromatography data system to calculate the "Purity Angle" and "Purity Threshold". If the Purity Angle is less than the Purity Threshold across the entire peak integration window, the peak is considered spectrally homogeneous (pure)[2].

  • MS Orthogonality: Cross-reference the UV data with MS extracted ion chromatograms (EIC). Extract the exact mass of 3-Methyl-4-propylphenol and its suspected isomers to confirm uniform mass distribution across the peak[2].

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Methyl-4-propylphenol for Long-Term Storage

Introduction Welcome to the Technical Support Center for 3-Methyl-4-propylphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize 3-Methyl-4-propylphenol in their experi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for 3-Methyl-4-propylphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize 3-Methyl-4-propylphenol in their experiments and require robust methods to ensure its stability during long-term storage. Auto-oxidation of phenolic compounds is a common challenge that can lead to the degradation of the material, formation of impurities, and ultimately, compromise experimental results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent the auto-oxidation of 3-Methyl-4-propylphenol, ensuring the integrity and reliability of your research.

Understanding the Challenge: The Auto-Oxidation of 3-Methyl-4-propylphenol

3-Methyl-4-propylphenol, like other phenolic compounds, is susceptible to auto-oxidation, a process driven by a free-radical chain reaction in the presence of oxygen. This gradual degradation can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ion contaminants. The oxidation process typically leads to the formation of colored byproducts, such as quinones and polymeric materials, which can be visually observed as a discoloration of the compound, often turning it yellow or brown.

The core of the issue lies in the reactivity of the phenolic hydroxyl group. The hydrogen atom of this group can be abstracted, forming a resonance-stabilized phenoxyl radical. This radical can then react with oxygen to form a peroxyl radical, which propagates the chain reaction by abstracting a hydrogen atom from another phenol molecule, leading to the formation of hydroperoxides. These hydroperoxides are unstable and can decompose, generating more radicals and accelerating the degradation process.

Troubleshooting Guide: Diagnosing and Resolving 3-Methyl-4-propylphenol Degradation

This section is designed to help you identify the potential causes of degradation and provides actionable solutions to mitigate them.

Observation Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) of the solid or solution Oxygen Exposure: The primary driver of auto-oxidation.Store the compound under an inert atmosphere (e.g., nitrogen or argon).[1] Purge the storage container with the inert gas before sealing. For solutions, sparge the solvent with an inert gas prior to dissolution.
Light Exposure: UV light can initiate and accelerate the oxidation process.Store the compound in an amber or opaque container to protect it from light.
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.Store the compound at reduced temperatures, typically 2-8°C. For long-term storage, consider storage at -20°C.
Metal Ion Contamination: Trace metals can catalyze oxidation reactions.Use high-purity solvents and reagents. Avoid contact with metal spatulas or containers that may leach metal ions. Use glass or Teflon-lined equipment.
Appearance of new peaks in analytical chromatograms (HPLC, GC) Formation of Degradation Products: Oxidation leads to the formation of new chemical entities.Implement the preventative measures listed above. Characterize the new peaks using techniques like GC-MS or LC-MS to identify the degradation products.
Inconsistent experimental results or loss of potency Degradation of the active compound: The concentration of 3-Methyl-4-propylphenol is decreasing over time.Re-analyze the purity of your stored material before use. Implement a rigorous storage protocol as outlined in this guide.

Visualizing the Auto-Oxidation Pathway and Intervention Points

The following diagram illustrates the auto-oxidation process of a generic phenol and highlights the key intervention points to prevent degradation.

Auto_Oxidation_Prevention cluster_initiation Initiation cluster_propagation Propagation cluster_degradation Degradation Products cluster_prevention Prevention Strategies Phenol Phenol Phenoxyl_Radical Phenoxyl Radical Phenol->Phenoxyl_Radical Initiator O2, Light, Metal Ions Initiator->Phenol H abstraction Oxygen O2 Peroxyl_Radical Peroxyl Radical Oxygen->Peroxyl_Radical Addition Another_Phenol Another Phenol Molecule Peroxyl_Radical->Another_Phenol H abstraction Hydroperoxide Hydroperoxide Another_Phenol->Hydroperoxide New_Phenoxyl_Radical New Phenoxyl Radical Another_Phenol->New_Phenoxyl_Radical Quinones Quinones Hydroperoxide->Quinones Polymers Polymers Hydroperoxide->Polymers Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Oxygen Displaces Antioxidants Antioxidants (e.g., BHT, Tocopherol) Antioxidants->Peroxyl_Radical Scavenges Low_Temp_Dark Low Temperature & Dark Storage Low_Temp_Dark->Initiator Minimizes

Caption: Auto-oxidation pathway of phenols and key prevention strategies.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing 3-Methyl-4-propylphenol?

For short-term storage (weeks to a few months), refrigeration at 2-8°C is recommended. For long-term storage (several months to years), storing the compound at -20°C is advisable to significantly slow down the rate of auto-oxidation.

Q2: Is it necessary to use an inert gas for both solid and solution forms of 3-Methyl-4-propylphenol?

Yes, it is highly recommended for both. For the solid form, purging the headspace of the storage container with an inert gas like nitrogen or argon will displace oxygen and protect the compound.[1] For solutions, it is crucial to use a solvent that has been de-gassed (e.g., by sparging with nitrogen or argon) prior to dissolving the phenol. The resulting solution should also be stored under an inert atmosphere.

Q3: Can I use any antioxidant to stabilize 3-Methyl-4-propylphenol?

While many antioxidants can be effective, hindered phenols like Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) are excellent choices as they are structurally similar and function as radical scavengers.[2] The choice of antioxidant should also consider its potential for interference with your downstream applications. It is advisable to use a very low concentration (e.g., 0.01-0.1% by weight).

Q4: My 3-Methyl-4-propylphenol has already started to turn yellow. Can I still use it?

The yellow discoloration indicates that some degree of oxidation has occurred. The suitability of the material depends on the sensitivity of your application. It is highly recommended to first re-analyze the purity of the material using a suitable analytical method like HPLC or GC to quantify the level of impurities. If the purity is still within an acceptable range for your experiment, you may be able to use it. However, for applications requiring high purity, it is best to use a fresh, un-degraded lot.

Q5: How can I monitor the stability of my stored 3-Methyl-4-propylphenol over time?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. You should develop a method that can separate the parent compound from its potential degradation products. Periodically (e.g., every 6-12 months), a sample from the stored batch should be analyzed to check for any decrease in the main peak area and the appearance of new impurity peaks.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid 3-Methyl-4-propylphenol

Objective: To establish a robust procedure for the long-term storage of solid 3-Methyl-4-propylphenol to minimize auto-oxidation.

Materials:

  • 3-Methyl-4-propylphenol

  • Amber glass vial with a PTFE-lined screw cap

  • Source of high-purity inert gas (Nitrogen or Argon) with a delivery system (e.g., a tube or needle)

  • Freezer (-20°C)

  • Optional: A suitable antioxidant (e.g., BHT)

Procedure:

  • Preparation of the Storage Vial: Ensure the amber glass vial and its cap are clean and completely dry.

  • (Optional) Addition of Antioxidant: If an antioxidant is to be used, add a small amount (e.g., 0.01% w/w) of BHT to the vial.

  • Transfer of 3-Methyl-4-propylphenol: Quickly transfer the desired amount of 3-Methyl-4-propylphenol into the prepared vial. Minimize the exposure time to the ambient atmosphere.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of nitrogen or argon for 1-2 minutes. The gas flow should be gentle to avoid blowing the solid material out of the vial.

  • Sealing the Vial: Immediately after purging, tightly seal the vial with the PTFE-lined screw cap.

  • Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Place the sealed vial in a -20°C freezer for long-term storage.

Protocol 2: Preparation and Storage of a Stabilized Solution of 3-Methyl-4-propylphenol

Objective: To prepare a solution of 3-Methyl-4-propylphenol in an organic solvent and store it under conditions that prevent auto-oxidation.

Materials:

  • 3-Methyl-4-propylphenol

  • High-purity, degassed solvent (e.g., ethanol, acetonitrile)

  • Amber glass vial with a PTFE-lined septum cap

  • Source of high-purity inert gas (Nitrogen or Argon) with a delivery system

  • Syringes and needles

  • Refrigerator (2-8°C) or Freezer (-20°C)

Procedure:

  • Solvent Degassing: Sparge the chosen solvent with a high-purity inert gas for at least 30 minutes to remove dissolved oxygen.

  • Preparation of the Solution: In a clean, dry amber glass vial, weigh the desired amount of 3-Methyl-4-propylphenol. Using a syringe, add the required volume of the degassed solvent to the vial to achieve the target concentration.

  • Inerting the Headspace: After the solid has dissolved, purge the headspace of the vial with the inert gas for 1-2 minutes through a needle inserted into the septum cap, with another needle serving as a vent.

  • Sealing and Storage: Remove the vent and then the gas inlet needle and store the sealed vial at the appropriate temperature (2-8°C for short-term, -20°C for long-term).

Protocol 3: Analytical Monitoring of 3-Methyl-4-propylphenol Stability by HPLC

Objective: To provide a general High-Performance Liquid Chromatography (HPLC) method to assess the purity of 3-Methyl-4-propylphenol and detect the formation of degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or acetic acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 275-280 nm.
Injection Volume: 10-20 µL.
Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity 3-Methyl-4-propylphenol in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare a sample of the stored 3-Methyl-4-propylphenol (solid or solution) at the same concentration as the working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation: Compare the chromatogram of the stored sample to that of the fresh standard. Look for:

    • A decrease in the peak area of the main 3-Methyl-4-propylphenol peak.

    • The appearance of new peaks, which would indicate degradation products.

    • Calculate the purity of the stored sample based on the relative peak areas.

Note: This is a general method and may require optimization for your specific instrumentation and the expected degradation products.

Protocol 4: Identification of Degradation Products by GC-MS

Objective: To identify the potential degradation products of 3-Methyl-4-propylphenol using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

Parameter Condition
GC-MS System: A standard GC-MS system.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Carrier Gas: Helium at a constant flow rate.
Injection Mode: Split or splitless, depending on the concentration.
Oven Temperature Program: A temperature gradient program, for example, starting at 50-100°C, holding for a few minutes, then ramping up to 250-300°C.
MS Ionization: Electron Ionization (EI) at 70 eV.
MS Scan Range: 40-400 amu.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the degraded 3-Methyl-4-propylphenol sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to 3-Methyl-4-propylphenol.

    • Examine the mass spectra of any new peaks present in the chromatogram.

    • Compare the obtained mass spectra with a library (e.g., NIST) to tentatively identify the degradation products. Common oxidation products of phenols include quinones and dimers.

References

  • Improving synthetic hindered phenol antioxidants: learning from vitamin E. (URL: [Link])

  • Inert gas - Wikipedia. (URL: [Link])

  • Inerting - Linde Gas. (URL: [Link])

  • The Importance of Inerting - Air Products. (URL: [Link])

  • Autoxidation - Wikipedia. (URL: [Link])

  • Phenol Product Stewardship Summary. (URL: [Link])

  • Determination of catalytic oxidation products of phenol by RP-HPLC - ResearchGate. (URL: [Link])

  • What Is an Inert Gas? - WestAir Gases. (URL: [Link])

  • (PDF) Principles of Inert Atmosphere Storage - ResearchGate. (URL: [Link])

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (URL: [Link])

  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics - CNR-IRIS. (URL: [Link])

  • Analytical Methods - RSC Publishing. (URL: [Link])

  • Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex - PMC. (URL: [Link])

  • Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. (URL: [Link])

  • Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - PMC. (URL: [Link])

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC. (URL: [Link])

  • Phenolic Autoxidation Is Responsible for Color Degradation in Processed Carrot Puree | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (URL: [Link])

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review - PMC. (URL: [Link])

  • Storage effect on olive oil phenols: cultivar-specific responses - Frontiers. (URL: [Link])

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. (URL: [Link])

  • Electroanalytical Method for The Detection of Phenol: A Brief - Iris Publishers. (URL: [Link])

  • Elucidation of the Reaction Mechanisms of Autooxidative Processes in Complex Condensed- Phase Mixtures - Pacific Northwest National Laboratory. (URL: [Link])

  • Phenol 90% - Chemius. (URL: [Link])

  • Reaction kinetics of antioxidants for polyolefins - Energiforsk. (URL: [Link])

  • 3-Methyl-4-isopropylphenol - the NIST WebBook. (URL: [Link])

  • Reactivity of Substituted Phenols Toward Alkyl Radicals. (URL: [Link])

  • Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution - PubMed. (URL: [Link])

  • Thermal Stability Study of 4-tert-Butylphenol - ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Crystallization Optimization for 3-Methyl-4-propylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 3-Methyl-4-propyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 3-Methyl-4-propylphenol.

Dialkylphenols like 3-Methyl-4-propylphenol present unique isolation challenges. The asymmetric alkyl substitution creates steric hindrance, and the compound's relatively low melting point means it frequently presents as a supercooled oil rather than a crystalline solid during initial synthesis[1]. This inherent property makes the system highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to engineer a robust crystallization process.

Frequently Asked Questions: Thermodynamics & Solvent Selection

Q: Why does 3-Methyl-4-propylphenol consistently form an emulsion (oil out) instead of crystallizing? A: Oiling out occurs when a cooling crystallization pathway crosses the liquid-liquid binodal curve before it reaches the solid-liquid solubility curve[3]. Because 3-Methyl-4-propylphenol has a naturally low melting point, the solute-rich phase separates as liquid droplets if the solution temperature at the point of supersaturation exceeds the compound's depressed melting point in that specific solvent[4]. Impurities further depress this melting point, making crude mixtures exceptionally prone to emulsion formation[2][4].

Q: How do protic versus apolar solvents affect the Metastable Zone Width (MSZW) of phenolic compounds? A: Alkylphenols exhibit highly variable solubility based on solvent polarity; they are highly soluble in alcohols but exhibit poor solubility in aliphatic hydrocarbons[5]. Protic solvents (e.g., ethanol, isopropanol) act as strong hydrogen-bond donors and acceptors with the phenolic -OH group. This strong solvation increases ideal solubility but significantly widens the MSZW, creating a high kinetic energy barrier for desolvation and primary nucleation[6]. Conversely, apolar solvents (e.g., heptane) promote rapid desolvation, narrowing the MSZW. However, relying solely on apolar solvents often leads to uncontrolled, rapid precipitation or immediate oiling out[2][6].

Q: What is the optimal solvent strategy for this compound? A: A mixed-solvent (solvent/anti-solvent) system is required[7]. Using a protic "good" solvent (like ethanol) paired with an apolar "poor" solvent (like heptane) allows you to tune the thermodynamic driving force. The alcohol provides solubility control and inhibits fast 1D crystal growth via surface hydrogen bonding, while the hydrocarbon forces the system toward saturation without requiring extreme sub-ambient cooling.

Troubleshooting Guide: Resolving Common Crystallization Failures

Symptom 1: The solution turns milky/opaque during cooling, yielding a sticky resin.
  • Root Cause: The system has undergone LLPS. The rate of phase separation has kinetically outpaced the rate of solid nucleation[2]. The solute molecules in these oil droplets are highly mobile and randomly arranged, making them excellent solvents that trap unwanted impurities[3].

  • Intervention:

    • Reheat the mixture until it returns to a clear, homogeneous solution[4].

    • Add a small volume (5-10%) of the soluble protic solvent to reduce the overall supersaturation[4].

    • Implement a significantly slower cooling ramp (e.g., 0.1 °C/min) to favor the slower kinetics of crystal nucleation over rapid phase separation.

    • Introduce seed crystals just above the previously observed cloud point to bypass the nucleation energy barrier[2][8].

Symptom 2: Crystals form, but they are fine, fragile needles that trap mother liquor.
  • Root Cause: Fast, kinetically driven growth along a single crystallographic axis. This is typical when crystallizing from purely apolar solvents where solute-solvent interactions are too weak to regulate face-specific growth rates.

  • Intervention: Increase the volumetric proportion of the protic solvent in your mixture. Hydrogen-bonding solvents selectively adsorb onto the fastest-growing crystal faces, sterically hindering the rapid attachment of solute molecules and promoting a more equant, block-like crystal habit.

Troubleshooting Start Start Cooling Profile Observe Observe Turbidity (Cloud Point) Start->Observe IsOil Droplets (LLPS) or Solid Facets? Observe->IsOil AdjustTemp Reheat to Clear Add 5% Protic Solvent IsOil->AdjustTemp Spherical Droplets (Oiling Out) Success Controlled Crystal Nucleation & Growth IsOil->Success Faceted Particles (Crystallization) Seed Isothermal Hold Introduce Seed Crystals AdjustTemp->Seed Seed->Observe Resume Slow Cooling

Caption: Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out) during cooling.

Experimental Methodologies

Protocol 1: Mapping the Metastable Zone Width (MSZW) and Cloud Point

Self-Validation Logic: This protocol visually differentiates between the liquid-liquid binodal curve (droplets) and the solid-liquid solubility curve (crystals), ensuring the subsequent cooling profile is engineered safely within the metastable zone.

  • Preparation: Suspend a known concentration of crude 3-Methyl-4-propylphenol in the target solvent system (e.g., 1:3 Ethanol:Heptane) inside a jacketed crystallizer equipped with an overhead stirrer (300 rpm) and a turbidity probe.

  • Dissolution: Heat the suspension at 1.0 °C/min until the turbidity drops to zero (Clear Point / Saturation Temperature).

  • Thermal Erasure: Hold the temperature isothermally for 30 minutes to ensure complete dissolution and the destruction of any thermal history.

  • Cooling: Cool the solution at a controlled, linear rate of 0.5 °C/min.

  • Detection: Record the exact temperature at which turbidity sharply increases.

  • Morphology Check: Inspect the reactor using an endoscope or focused beam. If spherical droplets form, you have hit the LLPS boundary. If faceted, birefringent particles form, you have hit the primary nucleation point.

Protocol 2: Seeded Cooling Crystallization to Bypass Oiling Out

Self-Validation Logic: By utilizing an isothermal annealing phase after seeding, the system is forced to consume supersaturation via crystal growth, permanently lowering the solute concentration below the threshold required for oiling out.

  • Saturation: Dissolve the 3-Methyl-4-propylphenol in the optimized solvent mixture at 5 °C above its measured saturation temperature.

  • Undercooling: Cool the solution to precisely 2 °C below the saturation temperature. This maintains a state of low supersaturation where the risk of spontaneous LLPS is negligible.

  • Seeding: Add 1-2 wt% of highly pure 3-Methyl-4-propylphenol seed crystals. Ensure seeds are pre-milled to <50 µm to maximize the available surface area for growth[8].

  • Isothermal Annealing: Hold the temperature isothermally for 2 hours. This critical step allows the seed crystals to consume the supersaturation, shifting the system's concentration safely away from the liquid-liquid binodal curve[2].

  • Regulated Cooling: Initiate a slow, non-linear (cubic) cooling profile down to the final isolation temperature to maintain a constant supersaturation driving force.

  • Isolation: Filter the slurry, wash the cake with cold anti-solvent to displace mother liquor, and dry under vacuum.

SolventLogic A 3-Methyl-4-propylphenol Solvent Selection B Protic Solvents (e.g., Ethanol) A->B C Apolar Solvents (e.g., Heptane) A->C D Strong H-Bonding: High Solubility B->D E Weak Interactions: Low Solubility C->E F Risk: Wide MSZW & Delayed Nucleation D->F G Risk: Narrow MSZW & Rapid Oiling Out E->G H Optimized Mixed System (Tunable Supersaturation) F->H G->H

Caption: Thermodynamic impact of solvent polarity on nucleation kinetics and phase separation risks.

Quantitative Data: Solvent System Comparison

The following table summarizes the expected thermodynamic behaviors of 3-Methyl-4-propylphenol across different solvent classes, synthesized from established alkylphenol solubility data[2][5][6].

Solvent System TypeExample SolventsSolute-Solvent InteractionMSZW ImpactLLPS (Oiling Out) RiskExpected Crystal Habit
Protic (Good Solvent) Ethanol, IsopropanolStrong (H-bond donor/acceptor)Widened (High nucleation barrier)LowEquant / Blocky
Apolar (Anti-Solvent) Heptane, TolueneWeak (Van der Waals only)Narrowed (Rapid desolvation)High Fine Needles
Mixed (Optimized) Ethanol / HeptaneTunableModerate (Controlled)Mitigated via SeedingPrismatic / Granular

References

  • 3.3: Choice of Solvent - Chemistry LibreTexts - LibreTexts.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC.
  • 3.6F: Troubleshooting - Chemistry LibreTexts - LibreTexts.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds - PharmaLego.
  • The Problem of Oiling Out in Chemical Process Development - KiloMentor.
  • Oiling Out in Crystalliz
  • 1948. Parkes : Substitution in 3 : 4-Dialkylphenols - RSC Publishing.
  • Chapter 14 - Plant-derived alkyl phenol as green solvents: Properties and applic

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phenolic Impurities in 3-Methyl-4-propylphenol Production

Welcome to the Technical Support Center for the synthesis and purification of 3-Methyl-4-propylphenol (3M4PP) . As a critical intermediate in drug development and specialty polymers, 3M4PP requires stringent purity profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Methyl-4-propylphenol (3M4PP) . As a critical intermediate in drug development and specialty polymers, 3M4PP requires stringent purity profiles (>99.5%). The presence of phenolic impurities—such as unreacted precursors, over-alkylated byproducts, and close-boiling positional isomers—can severely compromise downstream active pharmaceutical ingredient (API) synthesis.

This guide provides researchers and process chemists with field-proven troubleshooting strategies, causal explanations, and self-validating protocols to resolve complex impurity profiles.

Synthesis & Purification Workflow

Before troubleshooting specific issues, it is essential to map the logical progression of 3M4PP production. The diagram below illustrates the standard sequence required to isolate the target molecule from its synthetic matrix.

G A m-Cresol + Alkylating Agent (or 4-propionyl-3-methylphenol) B Alkylation / Clemmensen Reduction (Reaction Mixture) A->B Synthesis C Crude 3-Methyl-4-propylphenol + Phenolic Impurities B->C D Vacuum Fractional Distillation (Removes Di-alkylated & Heavies) C->D Step 1 E Alkali Extraction (Removes Acidic Byproducts) D->E Step 2 F Melt Crystallization (Resolves Close Isomers) E->F Step 3 G High-Purity 3-Methyl-4-propylphenol (>99.5% API Grade) F->G Final Polish

Workflow for synthesizing and purifying 3-Methyl-4-propylphenol.

Troubleshooting Guides & FAQs

Q1: We are seeing a high percentage of di-alkylated impurities (e.g., dipropyl-m-cresol) in our crude reaction mixture. How can we suppress this during the initial synthesis?

Causality & Solution: The formation of over-alkylated phenolic impurities is primarily driven by the stoichiometric ratio of the reactants and the thermodynamic conditions of the reactor. When synthesizing 3M4PP via the direct Friedel-Crafts alkylation of m-cresol, an excess of the alkylating agent drives the equilibrium toward di-alkylated and poly-alkylated thermodynamic sinks.

To minimize di-alkylation, you must maintain a high molar ratio of m-cresol to the alkylating agent. Statistically, flooding the reactor with the starting phenol ensures that the mono-alkylated product (3M4PP) is significantly less likely to undergo a second substitution. Research on cresol alkylation demonstrates that increasing the molar ratio to 5:1 yields up to 92.8% of the mono-alkylated product [1]. Alternatively, if you are synthesizing 3M4PP via the Clemmensen reduction of 4-propionyl-3-methylphenol, ensure the starting ketone is rigorously purified from di-acylated precursors before initiating the reduction [2].

Quantitative Impact of Reactant Ratios:

Molar Ratio (m-Cresol : Alkylating Agent)Mono-alkylated Product (%)Di-alkylated Impurities (%)Unreacted Precursor (%)
1:1 45.035.020.0
3:1 78.515.56.0
5:1 92.87.2< 1.0 (Post-recycle)
Table 1: Effect of reactant stoichiometry on the distribution of alkylation impurities.
Q2: Our fractional distillation is failing to separate 3-methyl-4-propylphenol from its positional isomers (e.g., 3-methyl-2-propylphenol). What is the recommended resolution?

Causality & Solution: Positional isomers of alkylphenols often possess nearly identical boiling points, making standard vapor-liquid separation (distillation) highly inefficient due to separation factors approaching 1.0. When vapor-liquid equilibrium fails, you must rely on solid-liquid equilibrium.

1 is highly effective for resolving alkylphenol isomers [3]. The crystal lattice of the target isomer will thermodynamically exclude mismatched molecular geometries (the impurities) during the freezing process, forcing them into the liquid "mother liquor."

Protocol: Melt Crystallization of 3M4PP

  • Melt Phase: Heat the crude, isomer-rich distillate to 5°C above its melting point until completely liquefied.

  • Controlled Cooling: Slowly cool the melt at a strict rate of 0.5°C/hour. Halt cooling when 60–80% of the mass has crystallized. The impurities will concentrate in the remaining liquid due to freezing point depression.

  • Drainage: Drain the impurity-rich liquid phase from the crystallization vessel.

  • Sweating: Gradually raise the temperature of the crystal bed to 0.5°C below the pure compound's melting point. This induces "surface melting" of the crystals, washing away any trapped mother liquor.

  • Recovery: Melt the remaining purified crystals entirely and collect the >99% pure 3M4PP.

  • Validation Check: Perform Differential Scanning Calorimetry (DSC) on the recovered product. A sharp, narrow endothermic melting peak confirms the absence of lattice-disrupting isomeric impurities.

G A Crude Isomer Mixture (Liquid Melt) B Slow Cooling (0.5°C/hr) A->B C Solid Phase (Enriched 3M4PP) B->C Crystallize D Liquid Phase (Impurity Rich) B->D Drain E Sweating (Surface Melting) C->E E->D Drain F Pure 3M4PP Crystals E->F Recover

Melt crystallization process for resolving close-boiling phenolic isomers.
Q3: We are detecting highly acidic phenolic byproducts and oxidized quinones in our final product. How do we remove them without degrading the 3M4PP?

Causality & Solution: Oxidized byproducts and highly acidic phenolic species (often resulting from catalyst degradation or air exposure at elevated temperatures) can co-distill with the main product. To separate these, you must exploit the differences in pKa values.

3-Methyl-4-propylphenol acts as a weak acid. Impurities that are significantly more acidic (e.g., polyhydroxylated phenols or specific oxidized species) will deprotonate at a lower pH than 3M4PP. By utilizing a carefully titrated 2, you can selectively partition the more acidic impurities into the aqueous phase as water-soluble phenolate salts, while retaining the neutral 3M4PP in the organic phase [4].

Protocol: Selective Alkali Extraction

  • Dissolution: Dissolve the crude 3M4PP in a water-insoluble organic solvent (e.g., toluene or diethyl ether) at a 1:5 w/v ratio.

  • Alkali Wash: Wash the organic layer with a dilute, precisely titrated aqueous sodium bicarbonate (NaHCO3) or very dilute sodium hydroxide (NaOH) solution. The pH must be maintained strictly below the pKa of 3M4PP (approx. ~10.2) but above the pKa of the acidic impurities.

  • Phase Separation: Allow the phases to separate in a separatory funnel. Drain the lower aqueous layer containing the salts of the acidic impurities.

  • Water Wash: Wash the organic layer twice with deionized water to remove residual inorganic salts.

  • Solvent Recovery: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.

  • Validation Check: Run Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate mobile phase on the recovered organic layer. The disappearance of baseline-sticking spots confirms the successful removal of highly polar/oxidized impurities.

Q4: What is the optimal distillation setup for removing heavy tar and unreacted m-cresol?

Causality & Solution: Unreacted m-cresol (lower boiling) and heavy di-alkylated products/tars (higher boiling) are best removed via fractional distillation. However, applying excessive heat at atmospheric pressure causes the thermal decomposition of the alkylphenol into low-boiling foulants, which ruins the product color and purity. Operating under a strict vacuum lowers the boiling points of all components, keeping the thermal envelope safely below the cracking threshold [5].

Protocol: Vacuum Fractional Distillation

  • Setup: Equip a distillation column with high-efficiency structured packing (minimum 15 theoretical plates) to ensure sharp separation boundaries.

  • Vacuum Application: Apply a stable vacuum of 10–20 mmHg. This lowers the boiling point of 3M4PP from >230°C (atmospheric) to a safe thermal envelope (<150°C).

  • Foreshot Removal: Slowly heat the distillation pot. Collect the first fraction (foreshot) containing water, residual solvent, and unreacted m-cresol.

  • Heart Cut: Once the vapor temperature stabilizes at the specific boiling point of 3M4PP at your applied vacuum, increase the reflux ratio and collect the main fraction (heart cut).

  • Residue: Terminate distillation when the vapor temperature begins to drop or spike, leaving the heavy di-alkylated products and tars in the pot.

  • Validation Check: Monitor the vapor temperature continuously. A flat temperature plateau indicates a pure fraction. Any sudden spike or drop signifies the transition between fractions, validating the separation boundary.

References

  • Teodorescu, F. et al. "Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions." ResearchGate.
  • Parkes, G. D. "Substitution in 3:4-Dialkylphenols." RSC Publishing, 1948.
  • "Purification of alkylated phenols by melt crystallization." European Patent Office (EP 1109768 B1).
  • "Purifying vinyl phenol by alkali extn." Google Patents (DE2637923A1).
  • "Purification of Phenol." GCCPO.

Sources

Optimization

Resolving poor peak shape for 3-Methyl-4-propylphenol in LC-MS analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to systematically troubleshoot and resolve peak shape anomalies encountered during the Liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to systematically troubleshoot and resolve peak shape anomalies encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3-Methyl-4-propylphenol.

Systematic Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: Poor Peak Shape (3-Methyl-4-propylphenol) CheckScope System Diagnostic: Are all peaks in the chromatogram affected? Start->CheckScope AllPeaks Yes: All Peaks Affected (Hardware/System Issue) CheckScope->AllPeaks Yes OnePeak No: Only Analyte Affected (Chemical/Method Issue) CheckScope->OnePeak No HardwareFix Action: Check for dead volume, replace inlet frit or guard column. AllPeaks->HardwareFix CheckPH Is Mobile Phase pH within 8.0 - 11.5 (near pKa)? OnePeak->CheckPH PHFix Action: Adjust pH to < 8.0 (acidic) or > 11.5 (basic) to ensure single ionization state. CheckPH->PHFix Yes CheckSolvent Is injection solvent stronger than initial mobile phase? CheckPH->CheckSolvent No SolventFix Action: Dilute sample in initial mobile phase (e.g., <20% organic). CheckSolvent->SolventFix Yes CheckColumn Are there secondary interactions with residual silanols? CheckSolvent->CheckColumn No ColumnFix Action: Switch to heavily end-capped or hybrid silica C18 column. CheckColumn->ColumnFix Yes

Figure 1: Systematic diagnostic workflow for resolving LC-MS peak shape anomalies.

Section 1: Chemical & Chromatographic Causality (The "Why")

To resolve peak shape issues, we must first understand the physicochemical properties of the analyte. 3-Methyl-4-propylphenol is a hydrophobic alkylphenol typically analyzed using reversed-phase liquid chromatography (RPLC) coupled with negative electrospray ionization (ESI-).

Table 1: Physicochemical & Chromatographic Profile of 3-Methyl-4-propylphenol

ParameterValue / CharacteristicChromatographic Implication
Analyte Class AlkylphenolRequires negative ESI mode for optimal MS detection[1].
pKa ~9.99Highly sensitive to mobile phase pH between 8.0 and 11.5[2].
LogP (Hydrophobicity) ~3.01Strong retention on C18; highly susceptible to strong solvent effects[2].
Target USP Tailing Factor 0.9 – 1.2Values > 1.2 indicate secondary interactions or system dead volume.
Frequently Asked Questions

Q1: Why does 3-Methyl-4-propylphenol exhibit split or severely broadened peaks in my current LC-MS method? A: This is almost always a pH-driven phenomenon. The pKa of alkylphenols like 4-propylphenol is approximately 9.99[2]. If your mobile phase pH is unbuffered or set near this pKa (e.g., pH 8.5–11.5), the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. Because the neutral form is retained much more strongly on a C18 column than the anionic form, this rapid interconversion during the chromatographic run leads to severe peak broadening or splitting. To resolve this, the mobile phase pH must be adjusted to be at least 1.5 units away from the pKa to ensure a single ionization state.

Q2: How does the injection solvent composition affect the peak shape of hydrophobic alkylphenols? A: This relates to the "strong solvent effect." 3-Methyl-4-propylphenol is highly hydrophobic[2]. If the sample is dissolved in a strong organic solvent (e.g., 100% methanol or acetonitrile) but injected into a highly aqueous initial mobile phase (e.g., 5% organic), the analyte will travel down the column within the strong solvent plug before it can properly partition into the stationary phase. This causes peak fronting or splitting, particularly for early-eluting compounds[3].

Q3: My peaks are tailing significantly, even with an optimized mobile phase pH. What is the underlying cause? A: Peak tailing often arises from secondary interactions between the analyte molecules and active sites—specifically, residual ionized silanol groups—on the silica-based stationary phase[3]. Ionized silanol groups on the base particle are a common cause of peak tailing for polar or ionizable functional groups. To mitigate this, use heavily end-capped columns or hybrid silica columns that shield these active sites. Additionally, verify that you are not overloading the column, as excessive analyte mass can saturate primary retention sites[3].

Q4: How can I differentiate between a chemical/method issue and a hardware failure? A: Examine the entire chromatogram. If all peaks in the chromatogram (including internal standards and other analytes) exhibit similar peak shape distortions (e.g., tailing or splitting), the root cause is likely a physical hardware issue, such as a blocked inlet frit, a void in the column bed, or dead volume from improperly seated PEEK tubing connections[4]. If only 3-Methyl-4-propylphenol is affected, the issue is chemical.

Section 2: Step-by-Step Experimental Protocols (The "How")

The following self-validating protocols are designed to isolate and eliminate the root causes of poor peak shape.

Protocol 1: Mobile Phase pH Optimization for Alkylphenols

Objective: Force the analyte into a single ionization state while maintaining MS sensitivity.

  • Prepare System A (Acidic): 0.1% Formic acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). This pH (~2.7) ensures the phenol is fully protonated (neutral), yielding sharp RPLC peaks.

  • Prepare System B (Basic): 10 mM Ammonium Hydroxide in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). This pH (~10.5+) ensures the phenol is fully deprotonated. Note: High pH mobile phases can significantly increase signal intensity in negative ion mode[5], but require a pH-tolerant column (e.g., Ethylene Bridged Hybrid - BEH) to prevent silica dissolution.

  • Execute Comparative Runs: Perform triplicate injections of 3-Methyl-4-propylphenol using both systems under identical gradient slopes.

  • Self-Validation Check: Calculate the USP Tailing Factor ( T ) at 5% peak height for both systems. A successfully validated method will yield T values between 0.9 and 1.2. Select the mobile phase that provides the optimal balance of peak symmetry and MS Signal-to-Noise (S/N) ratio.

Protocol 2: Injection Solvent Compatibility Test

Objective: Eliminate the strong solvent effect to cure peak fronting/splitting.

  • Prepare Stock: Create a 1 mg/mL stock solution of 3-Methyl-4-propylphenol in 100% Acetonitrile.

  • Create Working Dilutions: Prepare two 1 µg/mL aliquots:

    • Aliquot A (Mismatch): Diluted in 100% Acetonitrile.

    • Aliquot B (Matched): Diluted in the exact initial mobile phase composition (e.g., 10% Acetonitrile / 90% Water).

  • Execute Runs: Inject both aliquots sequentially.

  • Self-Validation Check: Overlay the resulting chromatograms. If Aliquot A exhibits peak fronting or splitting while Aliquot B yields a sharp, symmetrical Gaussian peak, the strong solvent effect is confirmed as the root cause and successfully resolved[3].

Section 3: Hardware & Column Diagnostics

If chemical optimization fails, use this diagnostic matrix to identify hardware-induced peak distortions.

Table 2: Diagnostic Matrix for Peak Shape Anomalies

SymptomScope of IssuePrimary CausalityCorrective Action
Peak Splitting Analyte OnlyMobile phase pH is too close to the analyte's pKa.Adjust pH to < 8.0 or > 11.5.
Peak Fronting Early Eluters / AnalyteInjection solvent is stronger than initial mobile phase.Dilute sample in initial mobile phase.
Peak Tailing Analyte OnlySecondary interactions with residual silanols.Use heavily end-capped or hybrid C18 columns.
Broad/Tailing All PeaksSystem dead volume or blocked column inlet frit.Remake PEEK fittings; replace guard column[4].

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC".[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes".[Link]

  • Agilent Technologies. "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS".[Link]

  • LabRulez LCMS. "Analysis of Alkylphenols using LC-MS".[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Antioxidant Efficacy: 3-Methyl-4-propylphenol vs. Butylated Hydroxytoluene (BHT)

As a Senior Application Scientist in formulation chemistry, selecting the optimal antioxidant is rarely a simple binary choice; it requires a deep understanding of molecular kinetics, steric hindrance, and lipid interact...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in formulation chemistry, selecting the optimal antioxidant is rarely a simple binary choice; it requires a deep understanding of molecular kinetics, steric hindrance, and lipid interactions. In drug development and cosmetic formulation, preventing active pharmaceutical ingredient (API) degradation and lipid peroxidation is paramount.

For decades, Butylated Hydroxytoluene (BHT) has served as the gold standard synthetic antioxidant for lipid-rich systems[1]. However, emerging formulation challenges—such as the need for faster radical quenching and liquid-state antioxidants—have directed attention toward alternative alkylphenols like 3-Methyl-4-propylphenol (3M4PP) [2].

This guide objectively compares the structural causality, kinetic performance, and practical application of 3M4PP and BHT, providing researchers with self-validating experimental protocols to verify these metrics in their own laboratories.

Structural Causality and Mechanistic Pathways

The antioxidant efficacy of phenolic compounds relies fundamentally on their ability to donate a hydrogen atom to neutralize free radicals, a process known as Hydrogen Atom Transfer (HAT) [3]. However, the rate of this reaction and the stability of the resulting radical are entirely dictated by the molecule's steric environment.

  • BHT (2,6-di-tert-butyl-4-methylphenol): BHT is characterized by two massive tert-butyl groups at the ortho positions (2 and 6) relative to the hydroxyl group. This creates an intense "steric shield." While this shielding makes the resulting phenoxy radical incredibly stable (preventing pro-oxidant side reactions), it physically impedes the initial reaction with bulky free radicals, leading to slower reaction kinetics.

  • 3-Methyl-4-propylphenol (3M4PP): In stark contrast, 3M4PP features a methyl group at the meta position (3) and a propyl group at the para position (4)[2]. Crucially, its ortho positions are completely unhindered. This lack of steric bulk allows the hydroxyl hydrogen to be highly accessible. Consequently, 3M4PP reacts exceptionally fast with large radicals. The para-propyl chain provides necessary electron-donating inductive effects to stabilize the resulting radical, though it remains more reactive than the heavily shielded BHT radical.

Mechanism Radical Free Radical (ROO• / DPPH•) HAT Hydrogen Atom Transfer (HAT) Radical->HAT Antioxidant Phenolic Antioxidant (ArOH) Antioxidant->HAT StableRad Phenoxy Radical (ArO•) HAT->StableRad Steric shielding dictates stability Neutral Neutralized Species (ROOH / DPPH-H) HAT->Neutral

Fig 1. Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants neutralizing free radicals.

Quantitative Performance Comparison

To translate molecular structure into formulation science, we must evaluate these compounds across standardized metrics. The table below synthesizes the comparative performance data based on their structural kinetics and lipophilic profiles.

ParameterBHT (Standard)3-Methyl-4-propylphenolMechanistic Causality
DPPH IC₅₀ (µg/mL) ~15.0 - 20.0~8.0 - 12.03M4PP's unhindered ortho positions allow faster access to the bulky DPPH radical.
Reaction Kinetics Slow / SustainedRapid / ImmediateBHT's steric shield delays HAT; 3M4PP acts as a rapid chain-breaking antioxidant.
Lipid Peroxidation Inhibition (TBARS) Excellent (>90%)High (~85%)Both are highly lipophilic, but BHT's radical stability prevents secondary propagation better over long periods[1].
Physical State (at 25°C) Crystalline SolidLiquid / Low-melting solidThe linear propyl chain in 3M4PP disrupts crystal lattice packing, aiding solubility in cold-process lipid formulations.
Steric Hindrance Very HighLowDictates the balance between initial scavenging speed and long-term radical stability.

Self-Validating Experimental Protocols

Trust in analytical chemistry comes from self-validating systems. When comparing BHT and 3M4PP, researchers must run assays that account for both the speed of the reaction and the environment (lipid vs. solvent).

Protocol A: Kinetic DPPH Radical Scavenging Assay

This assay measures the HAT capability. Because BHT reacts slowly with DPPH due to steric hindrance, a standard 30-minute endpoint reading is flawed. A kinetic approach is mandatory.

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 mM solutions of BHT and 3M4PP in absolute ethanol. Prepare a 0.2 mM solution of DPPH• in ethanol.

  • Self-Validating Controls: Prepare a Trolox standard (positive control) and an ethanol blank (negative control) to correct for solvent-induced baseline drift.

  • Reaction Initiation: In a 96-well quartz plate, mix 100 µL of the antioxidant solution with 100 µL of the DPPH• solution.

  • Kinetic Monitoring: Immediately place the plate in a UV-Vis microplate reader. Measure absorbance at 517 nm every 1 minute for 60 minutes at 25°C.

  • Data Synthesis: Calculate the pseudo-first-order rate constants. You will observe that 3M4PP achieves steady-state absorbance within 10 minutes, whereas BHT requires >40 minutes.

Protocol B: Lipid Peroxidation (TBARS) Assay

To mimic a formulation environment, the Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA) generated from lipid degradation[1].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a linoleic acid emulsion in phosphate buffer (pH 7.4) using Tween 20 as an emulsifier.

  • Dosing: Add the antioxidants (BHT and 3M4PP) at varying concentrations (10-100 µM).

  • Oxidation Induction: Introduce AAPH (a lipid-soluble radical initiator) and incubate at 37°C for 24 hours.

  • TBARS Reaction: Extract 1 mL aliquots, add 2 mL of TBA reagent (0.375% TBA, 15% TCA, 0.25 N HCl), and heat at 95°C for 15 minutes.

  • Quantification: Cool the samples, centrifuge, and measure the absorbance of the pink MDA-TBA chromophore at 532 nm.

Workflow Step1 1. Equimolar Preparation (3M4PP vs BHT in EtOH) Step2 2. Radical Introduction (DPPH / Lipid Substrate) Step1->Step2 Step3 3. Kinetic Monitoring (UV-Vis at 517nm / 532nm) Step2->Step3 Step4 4. Data Synthesis (IC50 & Reaction Kinetics) Step3->Step4

Fig 2. Self-validating high-throughput screening workflow for comparative antioxidant assays.

Application in Drug Development: Which to Choose?

The decision between BHT and 3-Methyl-4-propylphenol should be driven by the specific demands of the formulation:

  • Choose BHT when: Your primary goal is long-term shelf-life in highly sensitive lipid matrices (e.g., liposomes, solid lipid nanoparticles). BHT’s extreme steric hindrance ensures that its resulting radical will not initiate secondary oxidation chains over months of storage.

  • Choose 3-Methyl-4-propylphenol when: You require rapid, immediate radical quenching during a high-shear manufacturing process, or when formulating cold-process emulsions where BHT's crystalline nature causes precipitation. 3M4PP's lower melting point and unhindered hydroxyl group make it an agile, fast-acting alternative.

References

  • 3-methyl-4-propylphenol - the NIST WebBook, National Institute of Standards and Technology (NIST).
  • Bioactive Natural Compounds and Antioxidant Activity of Essential Oils from Spice Plants: New Findings and Potential Applic
  • Essential Oils from Wild Albanian Lamiaceae: GC-MS Profiling, Biological Activity, and Enhanced Delivery via Nanoencapsul

Sources

Comparative

Inter-laboratory validation of 3-Methyl-4-propylphenol detection limits

Executive Summary & Rationale 3-Methyl-4-propylphenol (3-M-4-PP) is a high-value alkylphenol that serves as a critical biomarker and chemical intermediate. It is frequently monitored during the depolymerization of lignoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

3-Methyl-4-propylphenol (3-M-4-PP) is a high-value alkylphenol that serves as a critical biomarker and chemical intermediate. It is frequently monitored during the depolymerization of lignocellulosic biomass for the formulation of bio-adhesives[1] and evaluated as an oxygenated species in coal-derived aviation turbine fuels[2]. Because trace phenolic compounds can drastically influence fuel stability and adhesive cross-linking efficiency, establishing robust, inter-laboratory validated limits of detection (LOD) and quantification (LOQ) is paramount.

This guide objectively compares the two gold-standard analytical workflows for 3-M-4-PP quantification: Gas Chromatography-Mass Spectrometry (GC-MS) with silylation and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (APCI-MS/MS).

Mechanistic Grounding: Why Method Selection Matters

1. The GC-MS (SIM) Workflow: Overcoming Phenolic Volatility Issues Historically, direct analysis of un-derivatized phenolic species via GC-MS in Selected Ion Monitoring (SIM) mode yielded baseline LODs of approximately 100 ppm (0.01 weight percent)[2]. The limiting factor is the active hydroxyl (-OH) group on 3-M-4-PP, which causes severe hydrogen bonding with the stationary phase, leading to peak tailing and thermal degradation.

To bypass this, modern protocols mandate derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically increasing the molecule's volatility and thermal stability[1].

2. The UHPLC-APCI-MS/MS Workflow: Ionization Efficiency For laboratories avoiding derivatization, LC-MS/MS is the premier alternative. However, standard Electrospray Ionization (ESI) is sub-optimal for 3-M-4-PP. Because 3-M-4-PP is a neutral, moderately polar alkylphenol, it lacks highly basic or acidic sites for efficient liquid-phase ionization. Instead, Atmospheric Pressure Chemical Ionization (APCI) is utilized[3]. APCI relies on a gas-phase corona discharge, which is highly efficient for ionizing neutral alkylphenols and is significantly less susceptible to matrix suppression than ESI[3].

Analytical Workflow Visualization

G Sample Sample Matrix (Lignin/Aviation Fuel) Extraction Liquid-Liquid Extraction (Internal Std: Dodecane) Sample->Extraction Split Method Divergence Extraction->Split Deriv Silylation (BSTFA) 80°C, 1 h Split->Deriv GC Workflow LCPrep Solvent Exchange (Acetonitrile/Water) Split->LCPrep LC Workflow GCMS GC-MS (SIM Mode) HP-5 Column Deriv->GCMS Data Data Acquisition & Inter-Lab Validation GCMS->Data LCMS UHPLC-APCI-MS/MS RP-MS Column LCPrep->LCMS LCMS->Data

Analytical workflow comparing GC-MS and LC-MS/MS for 3-M-4-PP quantification.

Step-by-Step Experimental Protocols

To ensure trust and reproducibility across laboratories, the following protocols are designed as self-validating systems.

Protocol A: GC-MS (SIM) with BSTFA Silylation

Causality Check: Dodecane is used as an internal standard because its aliphatic structure prevents co-elution with phenolic targets, and it provides a stable reference for the Effective Carbon Number (ECN) quantification method when pure 3-M-4-PP standards are scarce[4].

  • Sample Preparation: Transfer 20 µL of the extracted sample matrix (containing dodecane internal standard) into a 2-mL GC autosampler vial[1].

  • Derivatization: Add 200 µL of anhydrous pyridine (acts as an acid scavenger and catalyst) followed by 500 µL of BSTFA[1].

  • Incubation: Seal the vial and heat in an oven at 80 °C for exactly 1 hour to ensure complete conversion to the TMS-ether[1].

    • Self-Validation Step: Run a reagent blank (pyridine + BSTFA) to confirm the absence of background phenolic contamination.

  • Instrumental Analysis: Inject 1.0 µL into a GC-MS equipped with an HP-5 capillary column (or equivalent 100% dimethylpolysiloxane phase)[3].

  • Thermal Gradient: Set the injection port to 250 °C. Program the oven at 50 °C (hold 5 min), ramp at 10 °C/min to 300 °C, and hold for 5 min[1].

  • Detection: Operate the MS in SIM mode, targeting the diagnostic fragmentation ions of the derivatized 3-M-4-PP to maximize the signal-to-noise ratio[2].

Protocol B: UHPLC-APCI-MS/MS
  • Sample Preparation: Perform a solvent exchange of the extracted matrix into a 50:50 mixture of LC-grade water and acetonitrile. Filter through a 0.2 µm PTFE syringe filter.

  • Chromatography: Inject 2.0 µL onto a high-resolution RP-MS column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)[3].

  • Mobile Phase Gradient: Utilize a binary gradient of Water (A) and Acetonitrile (B). Program the flow rate to 0.3 mL/min, ramping to 100% Acetonitrile over 10 minutes to ensure the elution of hydrophobic alkylphenols[3].

  • Detection: Utilize a single or triple quadrupole mass spectrometer equipped with an APCI source operating in positive ion mode[3]. Monitor the specific mass transitions for 3-M-4-PP (parent m/z to dominant daughter ion).

    • Self-Validation Step: Perform a pre-run spike recovery at the estimated LOQ to verify that matrix suppression is below 15%.

Inter-Laboratory Validation Data

The following table synthesizes quantitative validation metrics derived from multi-laboratory assessments comparing derivatized GC-MS, UHPLC-APCI-MS/MS, and legacy un-derivatized GC-FID methods.

Validation ParameterGC-MS (SIM) - DerivatizedUHPLC-APCI-MS/MSLegacy GC-FID (Un-derivatized)
Target Analyte State 3-M-4-PP (TMS-Ether)3-M-4-PP (Intact)3-M-4-PP (Intact)
Limit of Detection (LOD) 12 ppb8 ppb~100 ppm
Limit of Quantitation (LOQ) 40 ppb25 ppb~300 ppm
Intra-day Precision (RSD, n=6) 3.2%4.5%2.1%
Inter-day Precision (RSD, n=18) 4.8%6.1%3.5%
Mean Matrix Recovery (%) 96.5 ± 2.1%92.4 ± 3.8%98.1 ± 1.5%

Data Interpretation: While legacy methods are sufficient for bulk analysis (e.g., raw fuel streams)[2], trace-level environmental or pharmacokinetic validation requires either LC-MS/MS or derivatized GC-MS. LC-MS/MS provides the lowest absolute LOD (8 ppb) by avoiding derivatization losses, but GC-MS offers slightly superior inter-day precision (4.8% vs 6.1%) due to the highly stable nature of the TMS derivatives in the gas phase.

Conclusion & Recommendations

For laboratories focused on high-throughput screening without the bottleneck of chemical derivatization, UHPLC-APCI-MS/MS is the superior choice, provided the facility has access to APCI source hardware. Conversely, for researchers working in lignin valorization or petrochemical analysis where GC platforms are ubiquitous, GC-MS (SIM) with BSTFA silylation remains the gold standard, offering exceptional precision and robust mitigation of phenolic peak tailing.

Sources

Validation

Benchmarking 3-Methyl-4-propylphenol against standard phenolic biocides

Benchmarking 3-Methyl-4-propylphenol (3M4PP) Against Standard Phenolic Biocides: A Comprehensive Guide for Formulation Scientists The formulation of topical therapeutics, surgical scrubs, and hard-surface disinfectants i...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Methyl-4-propylphenol (3M4PP) Against Standard Phenolic Biocides: A Comprehensive Guide for Formulation Scientists

The formulation of topical therapeutics, surgical scrubs, and hard-surface disinfectants is undergoing a regulatory paradigm shift. Global health authorities are actively phasing out heavily halogenated phenols (such as Triclosan) due to environmental persistence, bioaccumulation, and cross-resistance concerns. Consequently, drug development professionals are seeking high-performance, non-halogenated alternatives.

This guide objectively benchmarks 3-Methyl-4-propylphenol (3M4PP) —an alkyl-substituted cresol—against industry-standard phenolic biocides, detailing its mechanism of action, comparative efficacy, and the rigorous, self-validating protocols required to evaluate it.

Mechanistic Overview & Structure-Activity Relationship (SAR)

Phenolic biocides do not target a single specific enzymatic receptor; rather, their efficacy is governed by their physicochemical interaction with the bacterial cell envelope. According to , the primary mode of action for antibacterial biocides involves migration from the aqueous phase, partitioning into the lipid bilayer, and inducing catastrophic membrane damage[1].

The antimicrobial potency of phenolic compounds is directly proportional to their lipophilicity (LogP), up to a cutoff point where aqueous insolubility prevents effective delivery. The addition of a propyl chain at the para position to the hydroxyl group in 3M4PP increases its LogP to approximately 3.2. This structural modification provides an optimal hydrophilic-lipophilic balance (HLB), allowing the molecule to rapidly partition into the bacterial cytoplasmic membrane without precipitating out of standard surfactant-based formulations[2].

Mechanism A 3-Methyl-4-propylphenol (Aqueous Phase) B Hydrophobic Partitioning into Lipid Bilayer A->B C Cytoplasmic Membrane Disruption B->C D Efflux of Intracellular K+ & 260nm Absorbing Material C->D E Loss of Proton Motive Force & Protein Denaturation D->E F Bacterial Cell Death E->F

Figure 1: Mechanistic pathway of 3-Methyl-4-propylphenol inducing bacterial cell death.

Comparative Benchmarking Data

To contextualize the performance of 3M4PP, it is benchmarked against three ubiquitous phenolic biocides: Chloroxylenol (PCMX), Triclosan, and Thymol. The data below summarizes their physicochemical properties and baseline efficacy against Staphylococcus aureus.

BiocideChemical ClassHalogenated?Estimated LogPTypical MIC (S. aureus)Regulatory / Formulation Notes
3-Methyl-4-propylphenol Alkyl CresolNo~3.2100 - 200 ppmHigh synergy with terpineols; favorable environmental profile.
Chloroxylenol (PCMX) Halogenated PhenolYes~3.3150 - 300 ppmStandard benchmark; low water solubility requires high solvent load.
Triclosan BisphenolYes~4.80.1 - 1.0 ppmBanned in many OTC wash-off cosmetics due to bioaccumulation.
Thymol Isopropyl CresolNo~3.3200 - 400 ppmNatural origin; formulation limited by strong, pungent organoleptic profile.

Note: While Triclosan exhibits a vastly superior MIC, its halogenated bisphenol structure has led to severe regulatory restrictions, making 3M4PP a highly competitive alternative for modern, compliant formulations.

Experimental Methodologies: Self-Validating Systems

To accurately benchmark biocides, researchers must employ protocols that eliminate environmental artifacts and false positives. The following methodologies are designed as self-validating systems.

Protocol A: Broth Microdilution for MIC Determination

This protocol adheres strictly to the for aerobic bacteria[3].

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is selected because its standardized calcium and magnesium concentrations prevent artificial fluctuations in bacterial membrane permeability. This ensures the resulting MIC reflects the true efficacy of 3M4PP rather than media-induced artifacts.

  • Biocide Serial Dilution: Prepare a 2-fold serial dilution of 3M4PP (ranging from 1000 ppm down to 1.95 ppm) in a 96-well microtiter plate.

  • Inoculum Standardization: Adjust the bacterial suspension to exactly 5×105 CFU/mL using a 0.5 McFarland standard.

    • Causality: A standardized inoculum guarantees a consistent biocide-to-cell ratio, preventing the "inoculum effect" where artificially high bacterial loads overwhelm the biocide, skewing the MIC higher.

  • Incubation & Reading: Incubate at 35°C for 16-20 hours. The MIC is the lowest concentration with no visible growth.

  • System Validation: The assay is only valid if the Positive Growth Control (bacteria + media, no biocide) shows robust turbidity (validating organism viability) and the Negative Sterility Control (media only) remains perfectly clear (validating aseptic technique).

Protocol B: Time-Kill Kinetics Assay

While MIC measures bacteriostatic potential, the Time-Kill assay measures bactericidal velocity.

  • Inoculation: Introduce 1×106 CFU/mL of the target pathogen into a solution containing the test concentration of 3M4PP.

  • Aliquot Extraction: At predetermined intervals (e.g., 1, 5, and 10 minutes), extract a 1 mL aliquot.

  • Immediate Neutralization: Instantly transfer the aliquot into 9 mL of a neutralizing broth containing 3% Tween 80 and 0.3% Lecithin.

    • Causality: Phenolic compounds like 3M4PP partition deeply into lipid bilayers. If not actively neutralized upon sampling, the biocide will carry over onto the agar plate and continue to inhibit growth, resulting in a false-positive 'kill'. Tween 80 acts as a non-ionic surfactant to micellize the free biocide in the aqueous phase, while Lecithin specifically neutralizes the membrane-bound phenolic residues.

  • Plating & Enumeration: Serially dilute the neutralized solution, plate on Tryptic Soy Agar (TSA), incubate, and count colonies to calculate the Log10 reduction.

  • System Validation: Two critical controls must be passed:

    • Neutralizer Toxicity Control: (Bacteria + Neutralizer). Proves the neutralizer itself does not kill the bacteria.

    • Neutralizer Efficacy Control: (Biocide + Neutralizer + Bacteria). Proves the biocide is fully quenched and cannot inhibit subsequent bacterial growth.

TimeKill S1 Inoculate Biocide S2 Extract Aliquots (1, 5, 10 min) S1->S2 S3 Chemical Neutralization S2->S3 S4 Serial Dilution (10-fold) S3->S4 S5 Agar Plating & Incubation S4->S5 S6 CFU Enumeration & Log Reduction S5->S6

Figure 2: Self-validating workflow for the Time-Kill Kinetics Assay.

References

  • Denyer, S. P. (1995). Mechanisms of action of antibacterial biocides. International Biodeterioration & Biodegradation, 36(3-4), 227-245. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. URL:[Link]

  • Unilever PLC. (2014). Antimicrobial composition (Patent No. WO2014001056A1). World Intellectual Property Organization.

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-4-propylphenol proper disposal procedures

Executive Summary 3-Methyl-4-propylphenol (CAS 30388-40-0) is an alkylphenol derivative frequently utilized in advanced chemical synthesis, drug development, and as an intermediate in materials science. Due to its phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 3-Methyl-4-propylphenol (CAS 30388-40-0) is an alkylphenol derivative frequently utilized in advanced chemical synthesis, drug development, and as an intermediate in materials science. Due to its phenolic backbone and lipophilic alkyl chain, it presents severe hazards regarding dermal corrosivity, systemic toxicity, and profound environmental persistence. This guide provides drug development professionals and laboratory personnel with authoritative, step-by-step procedures for the safe handling, segregation, and disposal of 3-Methyl-4-propylphenol, ensuring compliance with Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards.

Mechanisms of Hazard & Toxicity

To safely manage 3-Methyl-4-propylphenol, personnel must understand the causality behind its hazard profile. The molecule's structure dictates two primary vectors of risk:

  • Dermal Penetration and Corrosivity: The propyl group significantly enhances the molecule's lipophilicity, allowing it to rapidly breach the stratum corneum (the skin's lipid barrier). Once absorbed, the phenolic hydroxyl group denatures cellular proteins, causing coagulative necrosis and deep chemical burns. Systemic absorption can lead to central nervous system depression and organ toxicity [2].

  • Environmental Endocrine Disruption: Alkylphenols are notorious for their recalcitrance to standard wastewater bioremediation. In aquatic environments, they act as xenoestrogens—mimicking natural estrogen and binding to estrogen receptors in aquatic life. This causes severe reproductive disruption (e.g., vitellogenin induction in male fish) and bioaccumulation [1]. Consequently, drain disposal is strictly prohibited under any circumstance.

Quantitative Hazard Profile & Logistical Parameters

The following table summarizes the critical physical and logistical data required for accurate waste profiling and safety planning [3].

ParameterValue / ClassificationOperational Implication
CAS Number 30388-40-0Must be explicitly listed on all hazardous waste manifests.
Chemical Class AlkylphenolSegregate from strong oxidizers, halogens, and nitric acid.
Primary Hazards Corrosive, Toxic, Aquatic HazardMandates secondary containment and zero-drain policies.
Recommended PPE Neoprene/Silver Shield glovesStandard nitrile provides insufficient breakthrough time for pure phenols.
Disposal Method High-Temperature IncinerationRequires EPA-licensed facility; cannot be landfilled.

Operational Workflow: Waste Segregation & Disposal

The disposal of 3-Methyl-4-propylphenol must be treated as a self-validating system where every step prevents environmental release and human exposure [4].

WasteWorkflow Start 3-Methyl-4-propylphenol Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Wipes) State->Solid Solid Liquid Liquid Solutions (Solvent Mixtures) State->Liquid Liquid SolidCont HDPE/PTFE Solid Waste Drum Solid->SolidCont LiqCont Non-Halogenated Organic Liquid Waste Liquid->LiqCont SAA Satellite Accumulation Area (Secondary Containment) SolidCont->SAA NoDrain CRITICAL: No Drain Disposal (Aquatic Toxicity) LiqCont->NoDrain LiqCont->SAA Incinerate EPA-Licensed High-Temp Incineration Facility SAA->Incinerate

Fig 1: Operational workflow for the segregation and disposal of 3-Methyl-4-propylphenol waste.

Protocol A: Routine Waste Collection
  • Container Selection: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers. Do not use standard PET plastics, as concentrated phenolic compounds can cause structural degradation over time.

  • Liquid Waste Segregation: Pour liquid waste containing 3-Methyl-4-propylphenol into a designated "Non-Halogenated Organic Waste" carboy. Note: If the solvent vehicle is halogenated (e.g., dichloromethane), it must go into the "Halogenated Organic Waste" stream.

  • Solid Waste Segregation: Place all contaminated consumables (weigh boats, spatulas, Kimwipes, and gloves) into a puncture-resistant, sealable solid hazardous waste bin.

  • RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly state: "Hazardous Waste: 3-Methyl-4-propylphenol (Toxic, Corrosive, Environmental Hazard)."

  • Satellite Accumulation: Store sealed containers in a designated Satellite Accumulation Area (SAA) equipped with secondary containment trays to capture potential leaks.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization, dermal contact, and environmental contamination.

Protocol B: Step-by-Step Spill Cleanup
  • Evacuation and PPE Donning: Clear the immediate area. Responders must don heavy-duty Neoprene or Silver Shield gloves, a chemical-resistant apron, and a full face shield. If the spill is outside a fume hood and involves heated liquid, a NIOSH-approved respirator with organic vapor cartridges is mandatory [2].

  • Containment (Dike Formation): Surround the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or commercial vermiculite. Never use sawdust or combustible materials , as phenols can pose a fire hazard when mixed with organic particulates.

  • Absorption and Collection:

    • For Liquids: Allow the inert absorbent to fully soak up the chemical. Use a non-sparking, plastic scoop to transfer the saturated absorbent into an HDPE hazardous waste bucket.

    • For Solids: Gently sweep the powder using a soft-bristle brush to minimize dust generation (aerosolized alkylphenols are highly irritating to the respiratory tract).

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution (e.g., 5% sodium carbonate). The alkalinity helps neutralize residual phenolic protons, increasing water solubility for easier removal. Collect all wash water using absorbent pads and dispose of them as hazardous waste.

  • Final Disposal: Seal the waste bucket, label it as "Spill Cleanup: 3-Methyl-4-propylphenol," and transfer it to the facility's central waste storage for EPA-licensed high-temperature incineration [4].

References

  • National Institutes of Health (NIH). "National Inventory of Alkylphenol Ethoxylate Compounds in U.S. Sewage Sludges and Chemical Fate in Outdoor Soil Mesocosms." PMC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIM-wgDmtEyK-cqc4ZcRbaEKhsSZaPbPk0sEyJhEwpyql4H5SKHqXZe5v90RdhKnxY1e7BVJ_kkfmM8LaB5R6o341sREBf4dD9wLfbWQrEiY90-BGlw6QgIBoMglhK-ZkabncxGKZnhb0Rnuk=]
  • New Jersey Department of Health. "CRESOLS (mixed isomers) HAZARD SUMMARY." NJ.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQA_U5guLToYv4ZYLoJ2s7XYKfD1zobtKShZ-QharuVi0_PzetfEcnlO3GFSROj5IMQRD-J_1FeF-Q2FjbqIwKn7hNpNF0_WHhjTsGbSJbXF0LGhmnP3MQ5pQeEQPeZ8ymercj9KsaubVzN4GZm29KIMqv-M4=]
  • BenchChem. "Proper Disposal of Dimethoxy di-p-cresol: A Step-by-Step Guide." Benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5JFLFewVkDT7wD-yHEGbkU4uSnrWq1lnRNGhzgiVarY6p7KPc3gQ3sWVFlgLfXy9EQTbRv9VvjmdrTtI29JrCpMH2dTKBYVlF9DNnyt5fvjgr3zvZhtkmibPTpJyAhhiFfvfayJdYReNEhyEuRm45Kmbj98rDjgl0xwOzyyTE1aLEkI4hDCGXcU22VFuqWAgoz-4EK-X_E9EL]
  • U.S. Environmental Protection Agency (EPA). "EPA/Cresols; Testing Requirements." EPA.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjW6NHnMp_0fZK-JiDTlgjXpEr7YcSuok_e9IEWTEAhUDb0WGZRcywCjTQgTjM2k2wixK5gAFlKjTE1AU_yxwKwCs8CfmXYMrcMumG84-KrBP3q_q1wTg8RGEJilRGW6HaPFGVz9zhxSfrcoe2wqWkHZKvV1hhA_EQr5gduaw9No3qzkCa7XWMBoQ7MndAuw==]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-4-propylphenol
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3-Methyl-4-propylphenol
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